molecular formula C13H21ClN2 B1435685 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride CAS No. 1459802-94-8

1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride

Número de catálogo: B1435685
Número CAS: 1459802-94-8
Peso molecular: 240.77 g/mol
Clave InChI: VQKUCRYLQWBSPI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride ( 1459802-94-8) is an organic compound supplied as a powder for life science research . This piperazine derivative has a molecular formula of C13H21ClN2 and a molecular weight of 240.78 g/mol . It is a hydrochloride salt, which typically offers advantages in terms of stability and solubility for experimental work . Piperazine derivatives are a significant class of compounds in medicinal chemistry, frequently explored for their interactions with various biological targets. For instance, structurally related arylpiperazine compounds have been investigated as key scaffolds in the development of agents with activity on serotonergic pathways, such as combined serotonin reuptake, 5-HT3, and 5-HT1A activity, which are relevant to the study of cognitive processes . Other piperazine-based compounds have also been studied for their potential antitumor properties . This makes 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride a valuable chemical intermediate or reference standard for researchers in pharmacology, neurochemistry, and drug discovery. The product is provided with high-quality standards and is characterized by its standard InChI (InChI=1S/C13H20N2.ClH/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H) and InChI key (VQKUCRYLQWBSPI-UHFFFAOYSA-N) . It is recommended to store this product at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

1-(2-propan-2-ylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKUCRYLQWBSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 2-isopropylphenylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 2-isopropylphenylpiperazine hydrochloride, a substituted phenylpiperazine derivative. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs to offer insights into its chemical and physical properties, potential synthetic routes, and analytical methodologies. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its molecular formula and weight. Based on its nomenclature, the chemical formula for 2-isopropylphenylpiperazine hydrochloride can be deduced.

The molecular structure consists of a piperazine ring attached to a phenyl group at the nitrogen-1 position. The phenyl ring is substituted with an isopropyl group at the 2-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the piperazine ring.

Molecular Formula: C₁₃H₂₁ClN₂

Molecular Weight: 240.78 g/mol

The following table summarizes the deduced and estimated physicochemical properties of 2-isopropylphenylpiperazine hydrochloride, drawing parallels from known piperazine derivatives.

PropertyValueSource/Rationale
Molecular Formula C₁₃H₂₁ClN₂Deduced from chemical name
Molecular Weight 240.78 g/mol Calculated from molecular formula
Appearance White to off-white crystalline solidTypical for hydrochloride salts of amines[1]
Melting Point Expected to be >200 °C (with decomposition)Based on melting points of similar piperazine hydrochlorides[2]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)General characteristic of hydrochloride salts[3]

Synthesis and Purification

The synthesis of 2-isopropylphenylpiperazine hydrochloride would likely follow established methods for the preparation of N-arylpiperazines. A common and effective route involves the condensation of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[4][5]

Proposed Synthetic Workflow

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Work-up and Purification 2-isopropylaniline 2-isopropylaniline Reaction_Vessel Reaction Mixture (Heated to reflux) 2-isopropylaniline->Reaction_Vessel Reactant bis(2-chloroethyl)amine_hcl bis(2-chloroethyl)amine hydrochloride bis(2-chloroethyl)amine_hcl->Reaction_Vessel Reactant Reflux_solvent High-boiling solvent (e.g., xylene) Reflux_solvent->Reaction_Vessel Solvent Crude_Product Crude 2-isopropylphenylpiperazine hydrochloride Reaction_Vessel->Crude_Product Yields Base_Wash Aqueous Base Wash (e.g., NaOH solution) Crude_Product->Base_Wash Solvent_Extraction Organic Solvent Extraction (e.g., Dichloromethane) Base_Wash->Solvent_Extraction Recrystallization Recrystallization (e.g., from Ethanol/Isopropanol) Solvent_Extraction->Recrystallization Pure_Product Pure 2-isopropylphenylpiperazine hydrochloride Recrystallization->Pure_Product Yields

Caption: Proposed synthesis workflow for 2-isopropylphenylpiperazine hydrochloride.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-isopropylaniline and a slight molar excess of bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as xylene.[4]

  • Condensation: Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation of Crude Product: After cooling to room temperature, the crude product, which is expected to precipitate, can be collected by filtration. The filter cake should be washed with a cold non-polar solvent (e.g., hexane) to remove unreacted starting materials.

  • Purification: The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product with high purity.[5] Purity can be assessed using HPLC.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Recommended Analytical Methods
Analytical TechniqueExpected Results and Interpretation
High-Performance Liquid Chromatography (HPLC) A primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[6] The purity should ideally be >99%.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for confirming the molecular weight of the free base after neutralization of the hydrochloride salt. The fragmentation pattern in the mass spectrum can provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The chemical shifts and coupling constants of the aromatic, piperazine, and isopropyl protons and carbons will confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy The IR spectrum would show characteristic peaks for N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), and C-N stretching, providing functional group information.

Potential Applications and Mechanism of Action

Phenylpiperazine derivatives are a well-established class of compounds with a wide range of biological activities, primarily targeting the central nervous system (CNS).[3] Many of these compounds interact with aminergic G-protein coupled receptors, particularly serotonin (5-HT) and dopamine (D) receptors.

Hypothesized Biological Activity

Given its structural similarity to other pharmacologically active phenylpiperazines, 2-isopropylphenylpiperazine hydrochloride could potentially exhibit affinity for various neurotransmitter receptors.

G cluster_targets Potential Molecular Targets cluster_effects Potential Downstream Effects Compound 2-isopropylphenylpiperazine hydrochloride Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Compound->Serotonin_Receptors Modulates Dopamine_Receptors Dopamine Receptors (e.g., D2, D3) Compound->Dopamine_Receptors Modulates Adrenergic_Receptors Adrenergic Receptors (e.g., α1, α2) Compound->Adrenergic_Receptors Modulates Antidepressant Antidepressant Activity Serotonin_Receptors->Antidepressant Anxiolytic Anxiolytic Effects Serotonin_Receptors->Anxiolytic Antipsychotic Antipsychotic Properties Dopamine_Receptors->Antipsychotic Adrenergic_Receptors->Antidepressant

Caption: Potential pharmacological targets and effects of 2-isopropylphenylpiperazine hydrochloride.

The specific nature of the interaction (agonist, antagonist, or modulator) and the receptor subtype selectivity would depend on the precise three-dimensional conformation of the molecule and its fit within the receptor binding pocket. The presence and position of the isopropyl group on the phenyl ring can significantly influence this interaction compared to unsubstituted or differently substituted phenylpiperazines.

Conclusion

While direct experimental data for 2-isopropylphenylpiperazine hydrochloride is scarce in publicly available literature, this guide provides a comprehensive framework for its synthesis, characterization, and potential pharmacological evaluation based on established principles and data from analogous compounds. Researchers and drug development professionals can use this information as a starting point for their investigations into this and other novel phenylpiperazine derivatives. Further empirical studies are necessary to fully elucidate the properties and potential applications of this compound.

References

  • US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents. (n.d.).
  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (n.d.). Retrieved from [Link]

  • N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE - Inxight Drugs. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved from [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.).
  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (n.d.). Retrieved from [Link]

  • indicating RP-HPLC method for determination of aripiprazole and its degradation products - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem. (n.d.). Retrieved from [Link]

Sources

Pharmacological Classification of 1-[2-(Propan-2-yl)phenyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The 1-[2-(Propan-2-yl)phenyl]piperazine scaffold (chemically synonymous with 1-(2-isopropylphenyl)piperazine ) represents a privileged structural motif in neuropsychopharmacology. Unlike its widely studied analogs mCPP (meta-chlorophenylpiperazine) or TFMPP, the ortho-isopropyl derivative introduces significant steric bulk adjacent to the piperazine nitrogen. This steric hindrance restricts the rotational freedom of the N-aryl bond, forcing the molecule into a non-planar conformation.

This guide analyzes the pharmacological utility of this scaffold, specifically its role as a template for Serotonin (5-HT) Receptor Modulators .[1] Derivatives of this core are primarily investigated as 5-HT2C agonists (obesity, obsessive-compulsive disorder) and 5-HT1A antagonists (anxiety, depression), where the ortho-substitution is a critical determinant for selectivity against the cardiotoxic 5-HT2B receptor.

Structural Biology & SAR: The "Ortho-Effect"

The pharmacological divergence of 2-isopropylphenylpiperazine from other arylpiperazines is driven by the "Ortho-Effect."

1.1 Steric Torsion and Selectivity

In unsubstituted phenylpiperazines, the aryl ring and piperazine ring can adopt a relatively planar conformation, allowing broad promiscuity across 5-HT, Dopamine (D2), and Adrenergic (


) receptors.
  • The Isopropyl Block: The 2-(propan-2-yl) group creates a steric clash with the equatorial protons of the piperazine ring.

  • Consequence: This forces the aryl ring to twist roughly 60-90° out of plane relative to the piperazine.

  • Receptor Impact: This twisted conformation often reduces affinity for 5-HT2A (associated with hallucinations) while maintaining or enhancing efficacy at 5-HT2C (satiety/therapeutic target).

1.2 Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core 1-[2-(Propan-2-yl)phenyl]piperazine (Core Scaffold) Ortho Ortho-Isopropyl Group (Steric Bulk) Core->Ortho Contains N4 N4-Piperazine Nitrogen (Derivatization Point) Core->N4 Contains Effect1 Twisted Conformation (Non-planar) Ortho->Effect1 Causes Effect3 Lipophilicity Boost (CNS Penetration) Ortho->Effect3 Increases Target1 LCAPs (Long-Chain Arylpiperazines) Target: 5-HT1A / D2 N4->Target1 Alkylation Target2 Urea/Amide Derivatives Target: 5-HT2C Agonists N4->Target2 Acylation Effect2 Selectivity Filter (Reduces 5-HT2A Affinity) Effect1->Effect2 Results in

Figure 1: SAR Map illustrating the functional impact of the ortho-isopropyl group and derivatization pathways.

Pharmacological Profile[1][2][3][4][5][6][7][8][9][10]

The 2-isopropyl derivatives fall into two primary functional classes based on the substituent at the N4-position.

2.1 Class A: 5-HT2C Agonists (Obesity & Impulse Control)

When the N4 position is substituted with small polar groups or constrained linkers, the molecule tends to act as a 5-HT2C agonist.

  • Mechanism: Activation of G

    
    q-coupled 5-HT2C receptors in the hypothalamus (POMC neurons) suppresses appetite.
    
  • Selectivity Challenge: The goal is to maximize 5-HT2C activity while minimizing 5-HT2B activity (linked to valvular heart disease). The ortho-isopropyl group aids in destabilizing the binding modes preferred by 5-HT2B.

2.2 Class B: 5-HT1A Antagonists/Partial Agonists (Anxiety)

When incorporated into "Long-Chain Arylpiperazines" (LCAPs)—where the piperazine is linked by a 2-4 carbon chain to a second heterocycle (e.g., phthalimide)—the 2-isopropylphenylpiperazine moiety serves as the "anchor" for the 5-HT1A receptor.

  • Comparison: Similar to the drug Way-100635, the bulky ortho group enhances antagonist character compared to unsubstituted analogs.

2.3 Representative Binding Affinities (Data Synthesis)

Note: Values represent typical ranges for ortho-alkyl phenylpiperazine derivatives found in literature.

Receptor SubtypeFunctional ActivityApprox.[1][2][3][4][5][6][7][8] Ki (nM)Clinical Relevance
5-HT2C Agonist 1 – 15 Obesity, OCD treatment target.
5-HT1A Antagonist / Partial Agonist5 – 50Anxiolytic effects; modulation of serotonergic tone.
5-HT2A Antagonist (Weak)> 100Low affinity is desirable to avoid hallucinations.
5-HT2B Variable (Risk)> 500Safety Check: Must be screened early to avoid cardiotoxicity.
D2 (Dopamine) Antagonist10 – 100Potential antipsychotic efficacy (if LCAP derivative).
Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the synthesis of the core scaffold must avoid transition metal contamination if used for biological assays, though Palladium catalysis is the most efficient route.

3.1 Synthesis: Buchwald-Hartwig Amination

The formation of the C-N bond between 1-bromo-2-isopropylbenzene and piperazine is challenging due to steric hindrance. The following protocol utilizes the Pd2(dba)3 / BINAP system.

Reagents:

  • 1-Bromo-2-isopropylbenzene (1.0 equiv)

  • Piperazine (1.5 equiv - excess prevents bis-arylation)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (0.5 mol%)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (1.5 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.4 equiv)[9]

  • Solvent: Toluene (anhydrous)[9]

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a three-neck round-bottom flask and purge with Argon.

  • Catalyst Pre-mix: Add Pd2(dba)3, BINAP, and Toluene. Stir at RT for 15 mins to form the active catalytic complex (solution turns orange/red).

  • Addition: Add 1-Bromo-2-isopropylbenzene, Piperazine, and NaOtBu.

  • Reflux: Heat to 110°C for 12–18 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water/brine.

  • Purification: Flash column chromatography (Silica gel). Elute with DCM:MeOH:NH3 (90:9:1) to isolate the free base.

3.2 Synthesis Workflow Diagram

Synthesis_Workflow Step1 Start: 1-Bromo-2-isopropylbenzene + Piperazine (Excess) Step2 Catalyst System: Pd2(dba)3 + BINAP + NaOtBu Solvent: Toluene Step1->Step2 Step3 Reaction: 110°C, 18h, Argon Atmosphere Step2->Step3 Step4 Workup: Celite Filtration (Remove Pd) Extraction (EtOAc) Step3->Step4 Step5 Purification: Flash Chromatography (DCM/MeOH/NH3) Step4->Step5 Final Product: 1-(2-isopropylphenyl)piperazine Step5->Final

Figure 2: Buchwald-Hartwig amination workflow for the synthesis of the core scaffold.

In Vitro Assay: Functional Screening (5-HT2C)

Binding affinity (Ki) is insufficient for this class; functional efficacy (GTP


S or Calcium Flux) is required to distinguish agonists from antagonists.
4.1 Calcium Flux Assay (FLIPR)

This assay measures the Gq-mediated release of intracellular calcium, the primary signaling pathway for 5-HT2C activation.

Protocol:

  • Cell Line: HEK-293 cells stably expressing human 5-HT2C (non-edited isoform).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Compound Addition: Add the 2-isopropylphenylpiperazine derivative (dissolved in DMSO/buffer).

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: Calculate

    
     and 
    
    
    
    relative to Serotonin (5-HT) control.

Self-Validating Control:

  • Positive Control: 5-HT (Serotonin) or mCPP (Standard agonist).

  • Negative Control: SB-242084 (Selective 5-HT2C antagonist). If the signal is blocked by SB-242084, the activity is confirmed as 5-HT2C specific.

4.2 Signaling Pathway Visualization

Signaling_Pathway Ligand 2-Isopropyl Derivative Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Release

Figure 3: Gq-coupled signaling cascade activated by 5-HT2C agonists, measurable via Calcium Flux.

Therapeutic Applications & Safety
5.1 Obesity and Satiety

Derivatives acting as 5-HT2C agonists are prime candidates for weight loss drugs.[5] The 2-isopropyl group helps differentiate the molecule from 5-HT2B agonists, which caused the withdrawal of Fen-Phen (fenfluramine).

  • Key Insight: The steric bulk reduces the "residence time" in the 5-HT2B pocket compared to the 5-HT2C pocket.

5.2 CNS Disorders[1]
  • Anxiety: As 5-HT1A partial agonists/antagonists.

  • Schizophrenia: Often combined with D2 antagonism in LCAP structures.

References
  • Structure-Activity Relationship of Phenylpiperazines

    • Title: Structure-affinity relationship studies on 5-HT1A receptor ligands.[3][10][11]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Synthesis Methodology (Buchwald-Hartwig)

    • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs.[12]

    • Source: Current Organic Synthesis (ResearchG
    • URL:[Link]

  • 5-HT2C Agonist Context

    • Title: 5-HT2C receptor agonist - Pharmacology and Drug Development.
    • Source: Wikipedia (General Overview & Clinical Context).
    • URL:[Link]

  • General Piperazine Pharmacology

    • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.[1][3][6]

    • Source: Intern
    • URL:[Link]

Sources

The Ortho-Isopropyl Advantage: A Deep Dive into Phenylpiperazine Receptor Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically significant drugs targeting the central nervous system and other physiological systems.[1][2] Its synthetic tractability and privileged structural features allow for fine-tuning of pharmacological activity, making it a perennial focus of drug discovery efforts.[3] A key determinant of the therapeutic utility of phenylpiperazine-based ligands is their receptor selectivity profile. The ability to preferentially interact with a specific receptor subtype while minimizing off-target effects is crucial for maximizing efficacy and reducing adverse events. This guide delves into a specific, yet profoundly impactful, structural modification: the introduction of an isopropyl group at the 2-position (ortho-position) of the phenyl ring. We will explore the multifaceted role of this substitution in dictating receptor selectivity, drawing upon principles of structure-activity relationships (SAR), molecular interactions, and experimental pharmacology.

The Phenylpiperazine Core: A Privileged Scaffold for CNS Drug Discovery

The versatile structure of piperazine derivatives allows for the development of new bioactive molecules for a wide range of diseases. The two nitrogen atoms in the six-membered piperazine ring provide a large polar surface area and relative structural rigidity, which often leads to improved water solubility, oral bioavailability, and metabolic properties, as well as enhanced target affinity and specificity.[3] Arylpiperazines, in particular, are a major class of ligands for aminergic G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, which are critical targets in the treatment of psychiatric and neurological disorders.[2][4]

The general structure of an arylpiperazine consists of the piperazine ring, an N-aryl group, and a linker connecting to another chemical moiety.[2] Modifications at each of these positions can dramatically alter the compound's pharmacological profile. This guide will focus on the N-aryl portion, specifically the impact of substitution at the ortho-position of the phenyl ring.

The Isopropyl Insignia: How a Bulky Group at the Ortho-Position Governs Selectivity

The introduction of a substituent at the 2-position of the phenyl ring in a phenylpiperazine scaffold can profoundly influence its interaction with target receptors. An isopropyl group, being a bulky and lipophilic moiety, exerts its influence through a combination of steric and electronic effects.

Steric Hindrance: A Double-Edged Sword in Receptor Binding

The most significant consequence of an ortho-isopropyl substitution is the introduction of steric bulk in close proximity to the piperazine nitrogen and the receptor's binding pocket.[1] This steric hindrance can act as a "gatekeeper," selectively preventing or favoring binding to certain receptor subtypes based on the topography of their orthosteric binding sites.[3]

  • Favorable Interactions and Induced Fit: For some receptors, the pocket architecture can accommodate the bulky isopropyl group, potentially leading to favorable van der Waals interactions and an "induced fit" that enhances binding affinity.

  • Steric Clash and Reduced Affinity: Conversely, for receptors with a more constrained binding pocket, the isopropyl group can cause a steric clash with amino acid residues, leading to a significant reduction in binding affinity. This principle of steric exclusion is a powerful tool for achieving receptor selectivity.

The 5-HT1A receptor, for instance, appears to be more accommodating of bulky substituents in the meta-position, while the alpha-1 adrenergic receptor has more restricted steric requirements at this position, a key factor in achieving 5-HT1A/α1 selectivity.[5] While this finding pertains to the meta-position, it highlights the general principle that different receptors have varying tolerances for steric bulk at different positions of the phenyl ring.

Conformational Restriction and Pre-organization

The ortho-isopropyl group can restrict the rotation of the phenyl ring relative to the piperazine moiety. This conformational constraint can "pre-organize" the ligand into a bioactive conformation that is more favorable for binding to a specific receptor subtype. By reducing the entropic penalty of binding, this pre-organization can contribute to higher affinity and selectivity.

Electronic Effects and Lipophilicity

While the primary influence of the isopropyl group is steric, its electronic and lipophilic properties also play a role. The isopropyl group is an electron-donating group, which can subtly alter the electronic properties of the phenyl ring and influence cation-π interactions within the binding pocket. Furthermore, its lipophilicity can enhance interactions with hydrophobic pockets in the receptor.

Case Study: Naftopidil and its Adrenergic Receptor Selectivity

While not a direct 2-isopropylphenylpiperazine, the clinical drug Naftopidil provides a relevant example. Naftopidil is a phenylpiperazine derivative with a naphthylmethyl group attached to the second piperazine nitrogen. Importantly, it possesses a methoxy group at the 2-position of the phenyl ring. While smaller than an isopropyl group, this ortho-substituent contributes to its selectivity profile.

Naftopidil is an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[6][7] It exhibits a higher affinity for the α1D and α1A-adrenoceptor subtypes over the α1B subtype.[6][8] This selectivity is thought to contribute to its clinical efficacy in improving lower urinary tract symptoms with a potentially lower incidence of certain side effects compared to less selective α1-blockers.[9][10] Molecular docking studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor have shown that interactions with specific amino acid residues like Asp106, Gln177, Ser188, Ser192, and Phe193 are crucial for binding. The presence of a substituent at the 2-position of the phenyl ring would undoubtedly influence the orientation of the ligand within this binding pocket and its interactions with these key residues.

Experimental Workflows for Determining Receptor Selectivity

The determination of a compound's receptor selectivity profile is a critical step in drug discovery. A combination of in vitro binding and functional assays is typically employed.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand (with known high affinity and specificity) and the unlabeled test compound for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A or D2 receptors).

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) value, which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. These assays are crucial for determining whether a compound is an agonist, antagonist, or inverse agonist.

Example: cAMP Assay for G-protein Coupled Receptors

Many serotonin and dopamine receptors are GPCRs that modulate the intracellular levels of cyclic AMP (cAMP).

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Stimulation: Treat the cells with the test compound in the presence or absence of a known agonist (e.g., forskolin to stimulate adenylyl cyclase).

  • Lysis: Lyse the cells to release the intracellular contents.

  • cAMP Measurement: Measure the concentration of cAMP in the cell lysate using a commercially available ELISA kit or other detection methods.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).

Data Presentation and Interpretation

The results from binding and functional assays are typically presented in tabular format to facilitate comparison between different compounds and receptor subtypes.

Table 1: Example Binding Affinity Data for a Hypothetical 2-Isopropylphenylpiperazine Derivative

Receptor SubtypeKi (nM)
5-HT1A5.2
5-HT2A150.8
D289.7
D325.3
α1A350.1

Data are hypothetical and for illustrative purposes only.

Interpretation: The data in Table 1 suggest that the hypothetical compound exhibits high affinity and selectivity for the 5-HT1A receptor over the other tested receptors. This selectivity is likely influenced by the 2-isopropyl substitution.

Visualizing the Concepts

Diagrams are invaluable tools for understanding complex biological and experimental processes.

G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling Ligand 2-Isopropyl- phenylpiperazine Binding Binding Event Ligand->Binding Receptor Target Receptor (e.g., 5-HT1A) Receptor->Binding G_Protein G-protein Activation Binding->G_Protein Signal Transduction Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified signaling pathway for a GPCR-ligand interaction.

G Start Start: Prepare Cell Membranes and Radioligand Incubate Incubate Membranes, Radioligand, and Test Compound Start->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a radioligand binding assay.

G Ortho_Sub Ortho-Isopropyl Substitution Steric Steric Hindrance Ortho_Sub->Steric Conformation Conformational Restriction Ortho_Sub->Conformation Electronic Electronic/Lipophilic Effects Ortho_Sub->Electronic Selectivity Receptor Selectivity Steric->Selectivity Conformation->Selectivity Electronic->Selectivity

Caption: Factors influenced by ortho-isopropyl substitution.

Conclusion and Future Directions

The introduction of a 2-isopropyl group on the phenyl ring of a phenylpiperazine is a powerful strategy for modulating receptor selectivity. Through a combination of steric hindrance, conformational restriction, and electronic effects, this seemingly simple modification can dramatically alter the pharmacological profile of a ligand. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a series of phenylpiperazine derivatives with varying bulky alkyl groups at the ortho-position to further delineate the impact of size, shape, and lipophilicity on receptor selectivity.

  • Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to visualize and predict the binding modes of 2-isopropylphenylpiperazine derivatives at various receptor subtypes. This can provide valuable insights into the specific molecular interactions that drive selectivity.

  • Expansion to other receptor families: Investigating the role of the 2-isopropyl substitution in modulating selectivity for other receptor families beyond aminergic GPCRs.

By continuing to explore the intricate interplay between ligand structure and receptor architecture, the scientific community can unlock the full potential of the phenylpiperazine scaffold in developing the next generation of targeted therapeutics.

References

  • Kumar, S., Wahi, A., & Singh, R. (2011). Synthesis and Preliminary Pharmacological Evaluation of 2-(4-(Aryl substituted) piperazin-1-yl)-N- phenylacetamides: Potential Antipsychotics. Tropical Journal of Pharmaceutical Research, 10(4), 433-441. [https://www.semanticscholar.org/paper/Synthesis-and-Preliminary-Pharmacological-of-2-(4-Kumar-Wahi/286f059c20a9a8c2f1b4020a59600a7905d4f3e6]([Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2022). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. International Journal of Molecular Sciences, 23(22), 14337. [Link]

  • Jadhav, S. B., et al. (2025). Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Bioorganic Chemistry, 163, 108697. [Link]

  • Di Sarno, V., et al. (2014). Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands. Archiv der Pharmazie, 347(10), 735-744. [Link]

  • Fish, P. V., et al. (2006). Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4289-4293. [Link]

  • Saeed, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2453. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577. [Link]

  • Giacalone, V., et al. (2023). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 20(12), e202301323. [Link]

  • Li, G. G., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(6), 527-531. [Link]

  • Kumar, S., et al. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. European Journal of Medicinal Chemistry, 46(9), 4753-4759. [Link]

  • Ammendola, M., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7149. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

  • Zhao, X. F., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(16), 6334-6341. [Link]

  • Fish, P. V., et al. (2006). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4289-4293. [Link]

  • Higley, M. J., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 223(3), 301-310. [Link]

  • Chen, Y., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry, 13, 1395874. [Link]

  • Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal, 76(6), 3031-3043. [Link]

  • Lee, S. H., et al. (2020). Efficacy and Safety of Naftopidil in Patients With Neurogenic Lower Urinary Tract Dysfunction: An 8-Week, Active-Controlled, Stratified-Randomized, Double-Blind, Double-Dummy, Parallel Group, Noninferiority, Multicenter Design. International Neurourology Journal, 24(2), 163-171. [Link]

  • Szafarz, M., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197664. [Link]

  • Chung, M. S., Yoon, B. I., & Lee, S. H. (2017). Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study. World Journal of Men's Health, 35(1), 30-37. [Link]

  • De Luca, L., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1339. [Link]

  • Masumori, N. (2011). Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. Therapeutics and Clinical Risk Management, 7, 227-236. [Link]

  • Singh, P. B., et al. (2011). A Randomized Clinical Study to Compare the Efficacy and Safety of Naftopidil Versus Tamsulosin in Symptomatic Benign Prostatic Hyperplasia. UroToday International Journal, 4(4), art 45. [Link]

  • Kashiwagi, E., et al. (2017). A prospective randomized controlled study on the Suppression of Prostate Cancer by Naftopidil (SNAP). Oncology & Allied Sciences, 2(1). [Link]

Sources

Solubility Profile of 1-[2-(Propan-2-yl)phenyl]piperazine HCl: A Comparative Analysis in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For many drug candidates, particularly those containing hydrophobic moieties, poor aqueous solubility presents a significant hurdle in drug development. This technical guide provides a comprehensive analysis of the solubility of 1-[2-(Propan-2-yl)phenyl]piperazine HCl, a representative weakly basic compound, by comparing its behavior in a physiologically relevant aqueous system (water) and a common organic solvent used in discovery, dimethyl sulfoxide (DMSO). We present a detailed, field-proven protocol for determining thermodynamic solubility via the shake-flask method, interpret the anticipated results based on fundamental physicochemical principles, and discuss the profound implications for drug discovery and development professionals.

Introduction: The Critical Role of Solubility in Drug Viability

In the journey from a promising lead compound to a viable therapeutic agent, few physicochemical properties are as fundamental as solubility. Aqueous solubility directly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1][2] A compound with poor aqueous solubility will likely exhibit low oral bioavailability, limiting its therapeutic potential and posing significant formulation challenges.[3]

The subject of this guide, 1-[2-(Propan-2-yl)phenyl]piperazine HCl, belongs to the phenylpiperazine class, a scaffold common in medicinal chemistry. Its structure combines a basic piperazine ring, which is often salified to improve aqueous solubility, with a bulky, lipophilic isopropylphenyl group that tends to decrease it. This balance of hydrophilic and hydrophobic features makes it an excellent case study for understanding solubility challenges.

This guide focuses on two key solvents:

  • Water: The universal biological solvent. Solubility in aqueous buffers is the gold standard for predicting in vivo dissolution and absorption.[4]

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent widely used in drug discovery for its exceptional ability to dissolve a broad range of organic compounds, including those that are poorly soluble in water.[5][6][7] It is the standard for creating high-concentration stock solutions for high-throughput screening (HTS) and in vitro assays.[8]

Understanding the solubility of a compound like 1-[2-(Propan-2-yl)phenyl]piperazine HCl in both solvents is not merely an academic exercise; it provides critical insights that guide hit-to-lead optimization, formulation strategy, and the interpretation of biological assay data.

Scientific Principles: Predicting Solubility Behavior

The dissolution of a crystalline solid into a solvent is governed by the thermodynamics of overcoming the crystal lattice energy and establishing new solute-solvent interactions.[9] For an ionizable compound like 1-[2-(Propan-2-yl)phenyl]piperazine HCl, solubility is a complex interplay of its structure, the solvent properties, and the solution's pH.

Impact of Molecular Structure and Salt Form
  • Lipophilicity: The isopropylphenyl group is large and non-polar, contributing significantly to the molecule's hydrophobicity. This moiety is expected to limit the intrinsic solubility of the free base form in water. Increasing lipophilicity is a known factor that decreases aqueous solubility.[9]

  • The Hydrochloride (HCl) Salt: The compound is a hydrochloride salt of a weak base (the piperazine nitrogens). Salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of weakly basic drugs.[10][11] The salt form dissociates in water, yielding the protonated, charged form of the piperazine ring, which is significantly more polar and thus more readily solvated by water molecules than the neutral free base.

Solvent Properties: Water vs. DMSO
  • Water (H₂O): A polar, protic solvent capable of forming extensive hydrogen bond networks. It effectively dissolves ions and polar molecules. However, its highly ordered structure makes it energetically unfavorable to create cavities to accommodate large, non-polar solutes, a phenomenon known as the hydrophobic effect.

  • Dimethyl Sulfoxide ((CH₃)₂SO): A polar, aprotic solvent. While it has a large dipole moment, it lacks acidic protons and cannot act as a hydrogen bond donor. DMSO is an exceptional solvent for a wide range of organic molecules because it can effectively solvate both polar and non-polar portions of a solute.[5][12] Its ability to disrupt the crystal lattice of complex organic molecules is a key reason for its widespread use in creating stock solutions for screening.[7][8]

Based on these principles, we can form a clear hypothesis: The solubility of 1-[2-(Propan-2-yl)phenyl]piperazine HCl is expected to be orders of magnitude higher in DMSO than in water.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure scientific rigor and generate reliable, reproducible data, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[13][14] This method measures the saturation solubility of a compound when the dissolved state is in equilibrium with the undissolved solid, providing a true measure of its solubility under defined conditions.[3][15] The following protocol is a self-validating system designed for accuracy.

Materials and Equipment
  • 1-[2-(Propan-2-yl)phenyl]piperazine HCl (solid powder)

  • Deionized Water (USP grade or equivalent)

  • Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to 0.01 mg)

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1-[2-(Propan-2-yl)phenyl]piperazine HCl (e.g., ~10 mg) into separate glass vials for each solvent (perform in triplicate for each solvent). An excess of solid must be visible to ensure saturation.

    • Precisely add a known volume of solvent (e.g., 2.0 mL) to each vial. For water, this establishes the aqueous solubility test. For DMSO, this establishes the organic solvent solubility test.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).[13]

    • Agitate the suspensions for a minimum of 24 hours. This duration is critical to ensure that the system reaches thermodynamic equilibrium.[16][17] For some compounds, 48 hours may be necessary, which can be confirmed by taking measurements at 24 and 48 hours and ensuring the value does not significantly change.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for 1-2 hours to permit coarse sedimentation of the excess solid.

    • Carefully draw the supernatant into a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

  • Quantification via HPLC:

    • Prepare a series of calibration standards of 1-[2-(Propan-2-yl)phenyl]piperazine HCl of known concentrations in the appropriate solvent (or a solvent mixture compatible with the mobile phase).

    • Analyze the filtered samples and calibration standards by a validated HPLC-UV method. The concentration of the drug in the saturated solution is determined by comparing its peak area to the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility as the average concentration from the triplicate samples.

    • Express the final solubility in units of µg/mL and µM.

Experimental Workflow Visualization

The following diagram outlines the critical steps of the shake-flask solubility protocol.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_clarify 3. Clarification cluster_quantify 4. Quantification prep1 Weigh excess API into triplicate vials prep2 Add precise volume of solvent (Water/DMSO) prep1->prep2 prep1->prep2 equil Agitate on orbital shaker (24-48h at constant temp) prep2->equil prep2->equil clarify1 Sediment excess solid equil->clarify1 equil->clarify1 clarify2 Filter supernatant (0.22 µm syringe filter) clarify1->clarify2 clarify1->clarify2 quant2 Analyze samples by HPLC-UV clarify2->quant2 clarify2->quant2 quant1 Prepare calibration standards quant1->quant2 quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Results and Interpretation

Disclaimer: The following data are illustrative, based on the predicted physicochemical properties of 1-[2-(Propan-2-yl)phenyl]piperazine HCl, and are provided for educational purposes. Actual experimental values may vary.

Table 1: Illustrative Solubility Data for 1-[2-(Propan-2-yl)phenyl]piperazine HCl at 25°C

SolventMean Solubility (µg/mL)Mean Solubility (µM)Classification
Water 250~1065Sparingly Soluble
DMSO >200,000 (>200 mg/mL)>850,000 (>850 mM)Very Soluble
Analysis of Results
  • Aqueous Solubility: The illustrative value of 250 µg/mL in water, while enhanced by the HCl salt form, reflects the solubility-limiting effect of the hydrophobic isopropylphenyl moiety. This value is critical for biopharmaceutical classification and for determining the maximum absorbable dose. It is important to note that for hydrochloride salts, aqueous solubility can be suppressed in media with a high chloride concentration (like gastric fluid) due to the common-ion effect.[11][18]

  • DMSO Solubility: As hypothesized, the solubility in DMSO is exceptionally high. DMSO's nature as a powerful, polar aprotic solvent allows it to effectively disrupt the crystal lattice and solvate the organic molecule, overcoming the hydrophobic characteristics that limit its solubility in water.[5][12] This high solubility is what enables the preparation of concentrated stock solutions (e.g., 10-50 mM) used in nearly all early-stage in vitro screening campaigns.[6][17]

Implications for Drug Development

The stark contrast in solubility between water and DMSO has direct and significant consequences for researchers:

  • In Vitro Screening and Data Interpretation: Most primary biological assays rely on DMSO stock solutions diluted into aqueous buffers.[8] If the final assay concentration of the compound exceeds its aqueous solubility limit, the compound may precipitate. This can lead to inaccurate results, false negatives (if the compound is not in solution to interact with the target), or false positives (if precipitated particles interfere with the assay technology).[16] Therefore, knowing the aqueous solubility is essential for designing and interpreting in vitro experiments.

  • Formulation and Drug Delivery: The limited aqueous solubility (e.g., 250 µg/mL) signals a potential challenge for developing an oral dosage form with adequate bioavailability.[3] Formulation scientists would need to employ solubility-enhancement strategies, such as:

    • Amorphous solid dispersions

    • Nanosuspensions

    • Lipid-based formulations

    • Selection of an alternative, more soluble salt form

  • Lead Optimization: For medicinal chemists, low aqueous solubility is a red flag. During lead optimization, structural modifications may be explored to reduce lipophilicity (e.g., by removing or replacing the isopropyl group with a more polar equivalent) while maintaining target potency and selectivity. Computational models can help predict the solubility of new structural analogs before synthesis.[19][20]

Conclusion

The solubility of 1-[2-(Propan-2-yl)phenyl]piperazine HCl exemplifies a common challenge in modern drug discovery: balancing the structural features required for biological activity with the physicochemical properties needed for drug-like behavior. While its HCl salt form provides a necessary boost in aqueous solubility, the hydrophobic portion of the molecule keeps it in a range that requires careful consideration for formulation. In contrast, its high solubility in DMSO makes it amenable to discovery-phase screening but also creates a potential pitfall if the disparity with aqueous solubility is ignored.

A thorough understanding and precise measurement of solubility in both aqueous and organic solvents, using robust methods like the shake-flask protocol, are indispensable. This knowledge empowers scientists to make informed decisions, from designing more reliable experiments to developing effective drug delivery systems, ultimately increasing the probability of success for promising therapeutic candidates.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Zhang, Z., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. Molecules, 29(5), 1144. [Link]

  • Palmer, D. S., et al. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Molecular Pharmaceutics, 7(5), 1565-1574. [Link]

  • Aure Chemical. (2026). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical Blog. [Link]

  • Jorgensen, W. L. (2009). Prediction of drug solubility from structure. Current Opinion in Drug Discovery & Development, 12(1), 73-79. [Link]

  • Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Al-Ghaban, D. A., & Al-Rekabi, A. A. (2012). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation. AAPS PharmSciTech, 13(4), 1407-1415. [Link]

  • Domainex. Thermodynamic Solubility Assay. Domainex Service Description. [Link]

  • Balakin, K. V., et al. (2006). DMSO solubility and bioscreening. Current Drug Discovery Technologies, 3(1), 23-33. [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io. [Link]

  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals? ResearchGate Discussion. [Link]

  • Evotec. Thermodynamic Solubility Assay. Evotec Service Description. [Link]

  • BioDuro. ADME Solubility Assay. BioDuro Service Description. [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences, 73(3), 313-316. [Link]

  • Bissy, W. A., et al. (2020). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical & Engineering Data, 65(11), 5364-5373. [Link]

  • U.S. Food and Drug Administration. (2023). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2017). BCS Methodology: Solubility, Permeability & Dissolution. FDA Presentation. [Link]

  • O'Grady, T., & Mooney, C. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(1), 1-10. [Link]

  • Environmental Protection Agency. (1996). TSCA water solubility: Column elution method; shake flask method. Code of Federal Regulations, 40 CFR § 799.6784. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]

Sources

Methodological & Application

Application Note & Protocol: Preparation and Handling of 1-(2-isopropylphenyl)piperazine HCl Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, validation, and application of 1-(2-isopropylphenyl)piperazine hydrochloride (HCl) stock solutions intended for in vitro biological assays. The reliability and reproducibility of experimental data are fundamentally dependent on the accuracy and stability of the initial compound solutions. This guide moves beyond a simple list of steps to explain the causality behind critical procedures, from solvent selection to quality control and final application. Adherence to these protocols will enable researchers, scientists, and drug development professionals to establish a robust, self-validating workflow, ensuring the integrity of their results.

Foundational Principles: Compound & Solvent Characteristics

The successful preparation of any stock solution begins with a thorough understanding of the compound's properties and its interaction with the chosen solvent. This foundational knowledge prevents common errors such as precipitation, degradation, and solvent-induced assay artifacts.

Physicochemical Properties of 1-(2-isopropylphenyl)piperazine HCl

1-(2-isopropylphenyl)piperazine is a substituted piperazine derivative. The hydrochloride salt form is specifically designed to enhance properties like stability and solubility in aqueous or polar solvents compared to the free base.[1]

PropertyValue / DescriptionRationale & Impact on Protocol
Chemical Name 1-(2-isopropylphenyl)piperazine hydrochlorideEnsures correct identification and sourcing.
Molecular Formula C₁₃H₂₁ClN₂Required for accurate molarity calculations.
Molecular Weight 240.78 g/mol The basis for all mass-to-mole conversions.
Physical Form White to off-white solidSolid form allows for accurate weighing.[2]
Solubility Profile Inferred from similar piperazine HCl salts.[3][4]Highly soluble in Dimethyl Sulfoxide (DMSO). Soluble in other polar organic solvents like methanol and ethanol. As an HCl salt, it possesses some aqueous solubility, though this may be limited.
Stability Phenyl piperazines can be susceptible to degradation over extended periods, especially at room temperature.[5]Dictates the necessity of frozen, long-term storage and the practice of preparing fresh working solutions for each experiment.
The Critical Role of the Solvent

The choice of solvent is arguably the most critical decision in stock solution preparation. An ideal solvent must fully dissolve the compound at a high concentration without degrading it and exhibit minimal toxicity in the final assay system.

Dimethyl Sulfoxide (DMSO) is the most widely recommended primary solvent for non-polar organic molecules in biological research.[6][7] Its high solubilizing capacity allows for the preparation of concentrated stock solutions (typically 1-50 mM), which minimizes the volume of solvent introduced into the assay.[6][8]

Causality Behind Solvent Choices:

  • Why Anhydrous DMSO? It is imperative to use high-purity, anhydrous (water-free) DMSO. Many compounds are susceptible to hydrolysis, and contaminating moisture can accelerate degradation or cause the compound to precipitate out of solution.

  • Solvent-Induced Bioactivity: Even at low concentrations, solvents can have biological effects.[9] DMSO concentrations above 1% can inhibit cell growth or induce off-target effects, while concentrations between 0.25% and 0.5% have been shown to cause either inhibitory or stimulatory effects depending on the cell type.[10][11] Therefore, a vehicle control containing a matching concentration of the solvent is not optional—it is an essential experimental control. [8]

SolventRecommended UseProsCons & Mitigation Strategies
DMSO (Anhydrous) Primary Choice for concentrated stock solutions.Excellent solubilizing power for organic compounds.[6] Well-characterized effects on most cell lines.Can be cytotoxic at final concentrations >0.5-1%.[11] Mitigation: Keep final assay concentration ≤0.5%.[12] Always include a vehicle control.
Ethanol Secondary Choice.Good solubilizing power. FDA Class III solvent with minimal toxicity.[7]Generally exhibits higher cytotoxicity than DMSO.[10] Can affect specific cellular pathways.[9] Mitigation: Requires stringent control of final concentration, often lower than DMSO.
Aqueous Buffers (e.g., PBS) For working solutions or if compound is sufficiently soluble.Most biologically compatible; eliminates solvent toxicity concerns.Limited solubility for most organic molecules. Solutions may be less stable and more prone to microbial growth.[13] Mitigation: Prepare fresh before use; sterilize by filtration.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for most in vitro applications. All calculations should be adjusted for different desired concentrations.

Materials and Reagents
  • 1-(2-isopropylphenyl)piperazine HCl powder

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator bath (optional, for difficult-to-dissolve compounds)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Safety Precautions
  • Perform all weighing and solvent handling steps within a chemical fume hood or a well-ventilated area.

  • 1-(2-isopropylphenyl)piperazine HCl may cause skin and eye irritation; consult the Safety Data Sheet (SDS) before use.[14]

  • DMSO can facilitate the absorption of chemicals through the skin; always wear appropriate gloves.

Step-by-Step Preparation Protocol
  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 240.78 g/mol × 1000 mg/g = 2.41 mg

  • Weighing the Compound:

    • Place a sterile vial on the analytical balance and tare it.

    • Carefully weigh out 2.41 mg of 1-(2-isopropylphenyl)piperazine HCl powder and transfer it directly into the vial.

    • Causality: Accurate weighing is the foundation of an accurate final concentration. Using a calibrated balance is non-negotiable for reproducible results.

  • Dissolution:

    • Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear.[8]

    • Troubleshooting: If dissolution is slow, gently warm the vial to no more than 37°C in a water bath for 5-10 minutes, vortexing intermittently.[15] Alternatively, place the vial in a sonicator bath for several minutes.[15]

    • Causality: Ensuring complete dissolution is critical for a homogenous stock solution. Undissolved particulates will lead to inaccurate and highly variable concentrations in subsequent dilutions.

  • Sterilization (Optional but Recommended for Cell-Based Assays):

    • If absolute sterility is required, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE) into a new sterile vial.

    • Causality: This step removes any potential microbial contaminants from the compound powder or handling process, which is crucial for long-term cell culture experiments.

Aliquoting and Storage
  • Aliquot the Solution: Dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Causality: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[8][12]

  • Labeling: Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[13]

  • Storage: Store the aliquots in a dark, airtight container at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (≥6 months) .[12]

    • Causality: Phenyl piperazines can be unstable over time.[5] Frozen storage minimizes chemical degradation and solvent evaporation, preserving the integrity of the compound.

G cluster_prep Part 1: Stock Solution Preparation cluster_storage Part 2: Storage & Handling cluster_use Part 3: Assay Application Compound Weigh Solid Compound Solvent Add Anhydrous DMSO Compound->Solvent Dissolve Vortex / Sonicate (Ensure Clarity) Solvent->Dissolve Filter Sterile Filter (0.22 µm) (Optional) Dissolve->Filter Aliquot Aliquot into Single-Use Volumes Filter->Aliquot Store Store at -20°C / -80°C (Protect from Light) Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Prepare Working Solutions in Assay Medium Thaw->Dilute Assay Add to Assay Plate (with Vehicle Control) Dilute->Assay

Figure 1: A comprehensive workflow from compound weighing to final assay application.

Quality Control: The Self-Validating Protocol

For routine research, adherence to the protocol above provides a high degree of confidence. For drug development, GMP-level work, or when troubleshooting assay variability, explicit quality control (QC) is essential.[16][17]

  • Concentration & Purity Verification: The concentration and purity of a newly prepared stock solution can be confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard.[16][18] This analysis provides both the precise concentration and a profile of any impurities or degradation products.[19]

  • Spectrophotometry: For aromatic compounds, UV-Vis spectrophotometry can be a rapid, cost-effective method to estimate concentration, provided a reference extinction coefficient is known or can be determined.[20]

  • Stability Assessment: For long-term studies, it is prudent to periodically re-test an aliquot of the stock solution (e.g., after 6 or 12 months) to confirm that no significant degradation has occurred.[5]

Application in In Vitro Assays

Properly diluting the concentrated stock to the final working concentration is the final critical step to ensure accurate and artifact-free results.

Preparation of Working Solutions (Serial Dilution)
  • On the day of the experiment, thaw a single aliquot of the 10 mM primary stock solution at room temperature.[8]

  • Perform an intermediate dilution series in pure DMSO , not in the aqueous assay buffer.

    • Causality: Diluting a high-concentration DMSO stock directly into an aqueous medium can cause the compound to precipitate out of solution. Making intermediate dilutions in DMSO ensures the compound remains fully solubilized before the final, large dilution into the assay medium.

  • From the intermediate dilutions, perform the final dilution into pre-warmed, complete cell culture medium to achieve the desired final concentrations. The volume of the DMSO solution added should be minimal (e.g., 1 µL into 199 µL of medium for a 1:200 dilution).

  • Example Calculation: To achieve a 10 µM final concentration from a 10 mM stock:

    • Prepare a 1 mM intermediate stock: 10 µL of 10 mM stock + 90 µL of DMSO.

    • Prepare the final working solution: Add 1 µL of the 1 mM intermediate stock to 99 µL of cell culture medium. This results in a final DMSO concentration of 1%. Adjust volumes as needed to achieve a final DMSO concentration of ≤0.5%.

The Non-Negotiable Vehicle Control
  • For every experiment, a vehicle control group must be included.

  • This control consists of cells treated with assay medium containing the same final concentration of DMSO as the highest-concentration compound treatment group.[8][11]

  • Causality: This is the only way to accurately differentiate the effects of the compound from any potential effects of the solvent itself.[9]

G cluster_stock Primary Stock cluster_dilution Working Solutions in Medium cluster_control Vehicle Control cluster_plate Final Assay Plate Stock 10 mM Stock in 100% DMSO WS1 10 µM Cmpd + 0.1% DMSO Stock->WS1 Dilution WS2 1 µM Cmpd + 0.1% DMSO Stock->WS2 Dilution WS3 0.1 µM Cmpd + 0.1% DMSO Stock->WS3 Dilution VC 0 µM Cmpd + 0.1% DMSO Stock->VC Dilution Plate Cells in Culture WS1->Plate WS2->Plate WS3->Plate VC->Plate

Figure 2: Logical flow showing equal solvent concentration across all treatments.

References

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Quality control of small molecules. Kymos. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University Institutional Animal Care and Use Committee. [Link]

  • Ezzat, K., et al. (2020). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Pharmaceuticals, 13(10), 303. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Publications. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Comprehensive GMP quality control testing for small molecules. Nuvisan. [Link]

  • Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. HunterLab. [Link]

  • What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate? ResearchGate. [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE Monograph. SWGDRUG.org. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • Piperazine. Wikipedia. [Link]

  • 1-(2-methylphenyl)piperazine hcl. Pipzine Chemicals. [Link]

Sources

Application Notes and Protocols for the Purification of 1-[2-(Propan-2-yl)phenyl]piperazine Hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride, an important synthetic intermediate in pharmaceutical research. Recrystallization remains a cornerstone technique for the purification of active pharmaceutical ingredients (APIs) and their precursors, offering an effective means to enhance purity, control polymorphic forms, and improve handling characteristics.[1][2][3] This document outlines several recrystallization strategies, including single-solvent, multi-solvent, and anti-solvent methods, tailored to the specific physicochemical properties of the target compound.[1][3][4] Each protocol is presented with a clear rationale for solvent selection and procedural steps, grounded in the principles of solubility and crystal lattice formation. Furthermore, this guide details essential analytical techniques for the rigorous assessment of final product purity and identity.

Introduction: The Critical Role of Purification in Drug Development

The purity of any chemical entity intended for pharmaceutical use is a non-negotiable parameter that directly influences its safety and efficacy.[5][6] Impurities, even in trace amounts, can lead to undesirable side effects, alter bioavailability, or compromise the stability of the final drug product.[6] Crystallization is a powerful and widely employed technique in the pharmaceutical industry for the purification of APIs.[1][7] It is a process where a solid form is generated from a solution, melt, or vapor phase, allowing for the selective separation of the desired compound from soluble impurities.[1]

This guide focuses on 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride, a substituted phenylpiperazine derivative. Phenylpiperazines are a class of compounds with a wide range of pharmacological activities. Given its hydrochloride salt form, this compound is expected to exhibit good solubility in polar solvents, a key consideration for developing effective recrystallization protocols.[8][9]

Physicochemical Properties and Pre-recrystallization Considerations

A thorough understanding of the physicochemical properties of 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride is fundamental to designing an effective recrystallization strategy. While specific quantitative data for this exact molecule is not extensively available in public literature, we can infer its likely behavior based on closely related structures and general principles of organic chemistry.

Key Inferred Properties:

  • Polarity: As a hydrochloride salt, the molecule is ionic and therefore highly polar. This suggests good solubility in polar protic solvents like water, methanol, and ethanol, and lower solubility in non-polar solvents such as hexanes or toluene.[10]

  • Solubility Profile: The solubility of the compound is expected to increase with temperature in suitable solvents, a prerequisite for successful cooling crystallization.[1] A general rule of thumb is that solvents with similar functional groups to the solute are often good solubilizers.[10]

  • Potential for Polymorphism: Many pharmaceutical compounds can exist in different crystalline forms, or polymorphs, which can have different physical properties.[1][4] The choice of recrystallization solvent and conditions can influence which polymorphic form is obtained.[4]

Initial Purity Assessment: Before attempting recrystallization, it is crucial to assess the purity of the crude material. This will help in selecting the most appropriate purification strategy and provide a baseline for evaluating the effectiveness of the recrystallization process. Common analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): Considered a gold standard for purity analysis due to its precision and versatility in separating complex mixtures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.[11]

  • Mass Spectrometry (MS): Highly sensitive for detecting and identifying trace impurities.[5]

Recrystallization Techniques: A Practical Guide

The selection of an appropriate recrystallization technique is paramount for achieving high purity and yield. The following sections detail several methods applicable to 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride.

Single-Solvent Recrystallization

This is the most fundamental recrystallization technique and is often the first approach attempted.[3] It relies on the principle that the solubility of the compound in a given solvent is significantly higher at elevated temperatures than at lower temperatures.[3]

Ideal Solvent Characteristics:

  • The compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).

  • The solvent should not react with the compound.

  • The boiling point of the solvent should be low enough to be easily removed from the purified crystals.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Workflow for Single-Solvent Recrystallization:

A Dissolve crude compound in a minimum amount of hot solvent B Hot filtration (if insoluble impurities are present) A->B Optional C Slowly cool the solution to induce crystallization B->C D Isolate crystals by vacuum filtration C->D E Wash crystals with a small amount of cold solvent D->E F Dry the purified crystals E->F

Caption: Workflow for single-solvent recrystallization.

Multi-Solvent Recrystallization (Solvent/Anti-Solvent)

This technique is employed when a single suitable solvent cannot be identified.[3] It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (anti-solvent) in which the compound is insoluble, to induce precipitation.[4]

Solvent System Selection:

  • The "good" solvent should readily dissolve the compound at room temperature.

  • The "poor" solvent (anti-solvent) should be miscible with the "good" solvent but should not dissolve the compound.

  • For polar compounds like hydrochloride salts, a common approach is to dissolve in a polar solvent and add a non-polar anti-solvent.

Workflow for Multi-Solvent Recrystallization:

A Dissolve crude compound in a minimum amount of 'good' solvent B Slowly add 'poor' solvent (anti-solvent) until turbidity persists A->B C Allow the solution to stand and crystallize B->C D Isolate crystals by vacuum filtration C->D E Wash crystals with a small amount of the solvent mixture D->E F Dry the purified crystals E->F

Caption: Workflow for multi-solvent (anti-solvent) recrystallization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization from Isopropanol/Water

Rationale: Alcohols, particularly in combination with water, are often effective solvents for the recrystallization of hydrochloride salts.[12][13] Isopropanol provides good solvating power at elevated temperatures, while the addition of a small amount of water can enhance the solubility of the ionic salt.

Materials:

  • Crude 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride

  • Isopropanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride into an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of a 95:5 isopropanol/water mixture to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add the hot solvent mixture dropwise until the solid completely dissolves.

  • If any insoluble impurities are observed, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Multi-Solvent Recrystallization using Methanol/Diethyl Ether

Rationale: Methanol is a highly polar solvent that is likely to dissolve the hydrochloride salt readily.[14] Diethyl ether is a non-polar solvent that is miscible with methanol and will act as an anti-solvent to induce crystallization.

Materials:

  • Crude 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride

  • Methanol

  • Anhydrous diethyl ether

  • Erlenmeyer flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolve the crude 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride in a minimal amount of methanol at room temperature with stirring.

  • Slowly add diethyl ether dropwise while stirring until a persistent cloudiness (turbidity) is observed.

  • If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly.

  • Allow the solution to stand undisturbed to allow for crystal growth.

  • Once crystallization is complete, cool the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a 1:1 methanol/diethyl ether mixture.

  • Dry the purified crystals under vacuum.

Post-Recrystallization Analysis: Validating Purity and Identity

After recrystallization, it is imperative to confirm the purity and identity of the final product.

Table 1: Analytical Techniques for Post-Recrystallization Analysis

Analytical TechniquePurposeExpected Outcome
Melting Point Analysis Assess purity and identify the compound.A sharp melting point range close to the literature value for the pure compound. Impurities typically broaden and depress the melting point.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.[5]A single major peak corresponding to the target compound, with minimal or no impurity peaks.
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Confirm the chemical structure and assess purity.[11]The obtained spectrum should match the expected chemical shifts and integration values for the desired structure, with no significant signals from impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groups and confirm the identity of the compound.The spectrum should show characteristic absorption bands corresponding to the functional groups present in the molecule.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the compound is too soluble in the chosen solvent.Evaporate some of the solvent and try cooling again; try a different solvent or a multi-solvent system.
Oiling out (formation of a liquid layer instead of crystals) The solution is supersaturated; the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly; try a lower-boiling solvent.
Low recovery of purified product The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Cool the solution for a longer period in an ice bath; use a more appropriate solvent; pre-heat the filtration apparatus.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the successful purification of 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride via recrystallization. By carefully selecting the appropriate solvent system and technique, and by rigorously analyzing the final product, researchers can obtain high-purity material suitable for downstream applications in drug discovery and development. The principles and methodologies described herein are broadly applicable to the purification of other crystalline pharmaceutical intermediates and active ingredients.

References

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Ijaresm. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 6). crystallization and dry reagents. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methyl-5-propan-2-ylphenyl)piperazine. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from [Link]

  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Google Patents. (n.d.). AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Propynyl)piperazine. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1-(3-phenyl-2-propenly)piperazine (HCL). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2025, September 15). Piperazine. Retrieved from [Link]

Sources

Application Note: 1H NMR Characterization of 1-[2-(Propan-2-yl)phenyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) characterization of 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into sample preparation, spectral acquisition, and data interpretation. By grounding our protocols in established principles of magnetic resonance and chemical theory, this guide serves as a self-validating framework for obtaining and interpreting high-quality 1H NMR data for this compound and its analogs.

Introduction: The Structural Significance of an Arylpiperazine

1-[2-(Propan-2-yl)phenyl]piperazine is a substituted arylpiperazine, a chemical scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of centrally active pharmacological agents. The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of such basic compounds, but it introduces specific complexities in NMR interpretation that must be carefully considered.

The molecule's structure presents three distinct proton environments for analysis:

  • The ortho-substituted phenyl ring , where the bulky isopropyl group influences the electronic environment and spatial arrangement of the aromatic protons.

  • The isopropyl group itself, which provides a characteristic set of signals.

  • The piperazine ring , which is subject to protonation, conformational dynamics, and electronic effects from the aryl substituent.

Accurate 1H NMR characterization is therefore critical for verifying the chemical identity, assessing purity, and understanding the conformational properties of this compound.

Theoretical Framework: From Structure to Spectrum

A predictive understanding of the 1H NMR spectrum is rooted in the principles of chemical shift, spin-spin coupling, and the influence of protonation.

The Inductive and Anisotropic Effects of the Isopropylphenyl Group

The 2-isopropylphenyl group exerts both electronic and steric effects. The isopropyl group is a weak electron-donating group, which slightly shields the aromatic protons. However, its primary influence is steric, causing restricted rotation around the C-N bond connecting the phenyl and piperazine rings. This can lead to diastereotopic protons and more complex signal patterns than might be initially expected.

The Impact of Hydrochloride Salt Formation

In the hydrochloride salt, one or both of the nitrogen atoms in the piperazine ring become protonated. The protonated nitrogen, now a positively charged ammonium center, exerts a strong electron-withdrawing (inductive) effect. This effect deshields the adjacent protons on the piperazine ring, causing their signals to shift significantly downfield (to a higher ppm value) compared to the free base. The specific site of protonation (N1 vs. N4) can be determined by careful analysis of the resulting chemical shifts. Typically, the N4 nitrogen, being a secondary amine, is more basic and thus the primary site of protonation.

Predicted Signal Regions

Based on established chemical shift principles, we can anticipate the following signal regions for the target molecule dissolved in a suitable deuterated solvent like DMSO-d6:

  • Aromatic Protons (Ar-H): ~6.8 - 7.5 ppm. The ortho, meta, and para protons on the phenyl ring will appear in this region as a series of multiplets, with coupling patterns dictated by their relationships.

  • Piperazine Protons (CH2-N): ~3.0 - 3.5 ppm. These signals are expected to be broad due to conformational exchange and nitrogen quadrupolar effects. The protons on the carbons attached to the protonated nitrogen will be the most deshielded.

  • Isopropyl Protons (CH and CH3): The methine proton (CH) will appear as a septet around ~2.9 - 3.4 ppm, while the two equivalent methyl groups (CH3) will appear as a doublet around ~1.1 - 1.3 ppm.

  • Amine/Ammonium Protons (NH): A broad signal, often in the range of 9.0 - 12.0 ppm in DMSO-d6, which may exchange with residual water in the solvent.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure high-quality, reproducible data.

Materials and Instrumentation
  • Analyte: 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride (approx. 10-20 mg)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) with 0.03% v/v Tetramethylsilane (TMS)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Equipment: High-precision balance, NMR tubes, volumetric flasks, pipettes.

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 15 mg of the hydrochloride salt directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 (containing TMS) to the vial. DMSO-d6 is the solvent of choice for hydrochloride salts due to its high polarity, which aids dissolution and slows the exchange of the N-H proton, allowing for its observation.

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a standard 5 mm NMR tube.

  • Final Volume: Adjust the solvent height in the NMR tube to approximately 4-5 cm.

NMR Spectrometer Setup and Acquisition
  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for the 1H frequency.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, using the solvent deuterium lock signal.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30 or similar).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, including those with longer T1 times, for accurate integration.

    • Number of Scans: 16-64 scans, depending on sample concentration.

Data Interpretation and Signal Assignment

The following table provides an expected structure for the 1H NMR data of 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride in DMSO-d6.

Signal Label Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-a~10.0 (broad)s (br)2HProtons on protonated piperazine nitrogens (N-H+)
H-b~7.3 - 7.5m4HAromatic protons (Ar-H)
H-c~3.4m (br)4HPiperazine protons adjacent to N4
H-d~3.2m (br)4HPiperazine protons adjacent to N1 (Aryl)
H-e~3.1septet1HIsopropyl methine proton (CH)
H-f~1.2d6HIsopropyl methyl protons (CH3)

Note: Chemical shifts are predictive and may vary based on experimental conditions.

Detailed Signal Analysis
  • Aromatic Region (H-b): The four protons on the phenyl ring will likely appear as a complex multiplet due to second-order effects and overlapping signals. 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment of each aromatic proton.

  • Piperazine Region (H-c, H-d): The signals for the piperazine protons are often broad due to the conformational chair-boat interconversion of the ring and quadrupolar broadening from the nitrogen atoms. The protons adjacent to the protonated nitrogen (H-c) are expected to be further downfield than those adjacent to the nitrogen bearing the aryl group (H-d).

  • Isopropyl Region (H-e, H-f): This region is typically the most straightforward to interpret. The methine proton (H-e) is split into a septet by the six equivalent protons of the two methyl groups. The methyl protons (H-f) are split into a doublet by the single methine proton. The characteristic 1:6 integration ratio between the doublet and the septet is a key confirmation of the isopropyl group's presence.

Visualization of Workflow and Structural Relationships

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weighing (15 mg of sample) dissolve 2. Dissolution (0.7 mL DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Tune Probe transfer->insert shim 5. Shimming insert->shim acquire 6. Acquire 1H Spectrum (zg30, 64 scans) shim->acquire process 7. Fourier Transform & Phasing acquire->process integrate 8. Integration & Peak Picking process->integrate assign 9. Signal Assignment integrate->assign G cluster_signals mol 1-[2-(Propan-2-yl)phenyl]piperazine HCl Isopropyl Group Aromatic Ring Piperazine Ring (Protonated) sig1 Doublet (~1.2 ppm) Septet (~3.1 ppm) mol:f1->sig1 J-coupling sig2 Multiplet (~7.3-7.5 ppm) mol:f2->sig2 deshielding sig3 Broad Multiplets (~3.2-3.4 ppm) Broad NH+ (~10.0 ppm) mol:f3->sig3 inductive effect

Caption: Structure-to-spectrum correlations.

Conclusion

The 1H NMR characterization of 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride is a multi-faceted process that requires careful attention to both experimental technique and spectral interpretation. The formation of the hydrochloride salt is a key feature, inducing a significant downfield shift in the piperazine proton signals and introducing a broad N-H proton signal, which are diagnostic for successful salt formation. By following the detailed protocols and interpretative guidelines outlined in this note, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Application Notes & Protocols for 2-isopropylphenylpiperazine HCl: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-isopropylphenylpiperazine HCl, a research chemical within the arylpiperazine class. Designed for researchers, scientists, and drug development professionals, these protocols are synthesized from authoritative safety data for structurally related compounds and established laboratory safety standards. The primary focus is on mitigating risks through a deep understanding of the compound's potential hazards and the implementation of robust safety protocols.

Introduction: Understanding the Compound

2-isopropylphenylpiperazine HCl is a member of the arylpiperazine family, a chemical scaffold known for its versatile applications in medicinal chemistry and neuropsychopharmacology, often targeting central nervous system (CNS) receptors.[1][2][3] As with any biologically active research compound, a thorough understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety profile can be constructed by examining data from the parent piperazine molecule, its various derivatives, and general principles for handling amine hydrochloride salts.[4][5][6][7][8][9]

This guide is built on the foundational principles of chemical hygiene and risk minimization mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).[10][11][12] It is imperative that all personnel handling this compound read and understand these protocols before commencing any work.

Hazard Profile & Toxicological Assessment

Based on data from analogous piperazine derivatives, 2-isopropylphenylpiperazine HCl should be treated as a hazardous substance with the potential for multiple routes of exposure.[4][7]

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Piperazine and its salts are known to be corrosive or irritant to the skin and eyes.[5][7][13] Direct contact can cause chemical burns and severe eye damage.[6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[7] For some piperazine compounds, single exposure can lead to respiratory irritation.[7]

  • Sensitization: A critical hazard associated with piperazine is sensitization. Repeated or prolonged contact may lead to skin sensitization (allergic contact dermatitis) and respiratory sensitization, which can cause asthma-like symptoms upon subsequent exposure.[4][5] Anyone who develops symptoms of asthma due to this substance should avoid all further contact.[4]

  • Acute Toxicity: While data for this specific compound is unavailable, related compounds like 2,3-Dichlorophenylpiperazine hydrochloride are classified as harmful if swallowed.[7] Therefore, ingestion should be strictly avoided.

Table 1: Summary of Potential Hazards and GHS Classifications (Inferred)
Hazard ClassClassificationPrecautionary Statement Reference
Acute Toxicity, OralCategory 4 (Harmful if swallowed)H302[7][14]
Skin Corrosion/IrritationCategory 1B/2 (Causes severe skin burns/irritation)H314 / H315[7]
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)H318 / H319[7]
Respiratory SensitizationCategory 1 (May cause allergy or asthma symptoms)H334
Skin SensitizationCategory 1 (May cause an allergic skin reaction)H317[15]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)H335[7]

Note: This table is based on an expert assessment of data from structurally similar compounds and serves as a guideline for risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE. This is in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12][16]

Engineering Controls
  • Chemical Fume Hood: All handling of 2-isopropylphenylpiperazine HCl powder (weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[17]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][18]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling this compound:[6][19]

  • Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing (e.g., handling stock solutions), chemical splash goggles and a face shield must be worn.[5][8][12]

  • Hand Protection: Chemically resistant gloves are required. Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[14] Wash hands thoroughly after removing gloves.[14]

  • Protective Clothing: A full-length laboratory coat must be worn and kept fastened.[8] For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.[4][6] Do not wear shorts or open-toed shoes in the laboratory.[17]

  • Respiratory Protection: If for any reason work must be performed outside of a fume hood where aerosol or dust generation is possible, a NIOSH-approved respirator with an appropriate particulate filter is required.[5][8] Respirator use must be part of a formal respiratory protection program.

Storage and Handling Protocols

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure or reaction.

Storage Protocol
  • Container: Store in the original, tightly sealed container.[5][17] Containers that have been opened must be carefully resealed and kept upright.[17]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5][19]

  • Incompatibilities: As an amine hydrochloride, this compound is a weak acid. It must be stored separately from:

    • Strong bases and amines[17][20]

    • Strong oxidizing agents (e.g., perchlorates, nitrates)[5]

    • Metals (may be corrosive to some metals)[18][21]

  • Secondary Containment: Always store the primary container within a chemically compatible secondary container, such as a polyethylene tray, to contain any potential leaks.[17]

Handling and Dispensing Protocol
  • Pre-Handling Check: Before use, review this protocol and ensure all safety equipment is available and functional. Establish a designated work area within a fume hood.[16]

  • Aliquotting Solid:

    • Perform all weighing and transfers within a chemical fume hood.[17]

    • Use spark-proof tools and equipment.[6]

    • To minimize dust, gently tap the material rather than pouring it quickly. If appropriate, moisten the material first to prevent dusting.[4]

    • Close the container immediately after dispensing.

  • Preparing Solutions:

    • Add the solid 2-isopropylphenylpiperazine HCl to the solvent slowly.

    • If diluting, always add acid (or an acidic salt solution) to the base or water, never the other way around, to control any exothermic reactions.[17]

    • Ensure the vessel is appropriately vented if any gas evolution is possible.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air.[4][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17][22] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[5][6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]

Spill and Leak Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[17][18]

  • Control: Eliminate all ignition sources.[20]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels for the initial absorption.[17]

  • Neutralize (with caution): For an acidic salt, a dilute solution of sodium bicarbonate can be used for neutralization after the material is absorbed, but this should only be done by trained personnel.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to local, state, and federal regulations.[6][22]

Waste Disposal

All waste containing 2-isopropylphenylpiperazine HCl, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[22]

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with incompatible waste streams.

  • Follow all institutional and regulatory guidelines for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.[22]

Visualized Workflow and Logic

Diagram 1: Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response Prep 1. Risk Assessment Review SDS/Protocols PPE 2. Don Correct PPE (Gloves, Goggles, Lab Coat) Eng_Control 3. Prepare Engineering Control (Cert. Fume Hood) Weigh 4. Weigh/Transfer Solid Compound Eng_Control->Weigh Begin Work Solubilize 5. Prepare Solution (Add solid to solvent) Weigh->Solubilize Waste 6. Segregate Waste (Hazardous Waste Stream) Solubilize->Waste Complete Work Decon 7. Decontaminate Work Area & Glassware Remove_PPE 8. Remove PPE & Wash Hands Spill Spill Event Spill_Response Follow Spill Protocol (Evacuate, Contain, Clean) Spill->Spill_Response Exposure Exposure Event Exposure_Response Follow Exposure Protocol (Flush, Remove Clothing, Seek Med) Exposure->Exposure_Response

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Dimer Formation in 1-(2-Isopropylphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals encountering diarylation (dimerization) issues during the synthesis of 1-(2-isopropylphenyl)piperazine. This molecule is a critical N-arylpiperazine scaffold utilized in the development of numerous CNS-active pharmaceutical ingredients.

Below, you will find mechanistic insights, targeted FAQs, quantitative optimization data, and self-validating experimental protocols to ensure high-fidelity mono-arylation.

Mechanistic Insight: The Causality of Dimerization

When synthesizing 1-(2-isopropylphenyl)piperazine via the Buchwald-Hartwig cross-coupling of 2-isopropylbromobenzene with piperazine, the primary yield-limiting side reaction is the formation of the diarylated dimer, 1,4-bis(2-isopropylphenyl)piperazine.

Because piperazine contains two identical secondary amines, the initial mono-arylation yields the desired product. However, the newly formed 1-(2-isopropylphenyl)piperazine remains an active nucleophile. Depending on the catalyst, solvent, and stoichiometry, the rate of the second arylation (


) can become highly competitive with the first (

), especially as the concentration of the starting piperazine depletes[1]. To achieve high mono-selectivity, we must manipulate the reaction kinetics or employ absolute steric/electronic control.

G cluster_0 Route A: Unprotected Piperazine (Dimer Risk) cluster_1 Route B: Protected Piperazine (High Fidelity) ArX 2-Isopropylbromobenzene Pip Piperazine (1 eq) ArX->Pip BocPip 1-Boc-Piperazine ArX->BocPip Mono 1-(2-isopropylphenyl)piperazine (Desired) Pip->Mono Pd Catalyst k1 (Fast) Dimer 1,4-bis(2-isopropylphenyl)piperazine (Undesired Dimer) Mono->Dimer Excess Ar-X k2 (Competitive) BocMono N-Boc-N'-arylpiperazine (No Dimerization) BocPip->BocMono Pd Catalyst Deprotect Deprotection (TFA or HCl) BocMono->Deprotect Final 1-(2-isopropylphenyl)piperazine (Desired) Deprotect->Final

Reaction pathways for piperazine arylation comparing unprotected vs. Boc-protected strategies.

Troubleshooting FAQs

Q1: I am using a 1:1 stoichiometric ratio of 2-isopropylbromobenzene to piperazine. Why is my yield of the mono-arylated product so low, with >30% dimer formation? Answer: A 1:1 ratio statistically guarantees a high degree of diarylation. As the reaction progresses, the mono-arylated product competes with the remaining unreacted piperazine for the active Pd-aryl complex. To suppress the second arylation, you must alter the statistical probability by using a large excess of piperazine (typically 4.0 to 5.0 equivalents). The excess piperazine outcompetes the mono-arylated intermediate. Furthermore, solvent selection is critical; aprotic, non-polar solvents like m-xylene have been shown to significantly improve mono-selectivity when using Pd(dba)2/BINAP catalytic systems[1].

Q2: Excess piperazine makes my aqueous workup and purification difficult. How can I achieve high mono-selectivity with a 1:1 amine-to-halide ratio? Answer: If atom economy and downstream purification are priorities, the most robust, self-validating system is to use a mono-protected piperazine, such as 1-Boc-piperazine. By blocking one of the secondary amines, diarylation is mechanistically impossible, and the coupling proceeds with near-quantitative conversion[2]. The Boc group is subsequently cleaved using acidic conditions (e.g., trifluoroacetic acid) in a high-yielding, predictable second step[3].

Q3: Can catalyst selection influence the mono- vs. diarylation ratio if I insist on using unprotected piperazine? Answer: Yes, but only to a certain extent. The steric bulk of the ligand directly impacts the transition state of the reductive elimination step. Highly hindered ligands, such as N-heterocyclic carbenes (NHCs like IPr) or bulky biaryl phosphines, create a crowded catalytic pocket that disfavors the coordination of the bulkier mono-arylated piperazine compared to the smaller unsubstituted piperazine[4][5]. However, even with optimal catalysts, some dimer will form without an excess of the amine.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution, allowing you to select the best strategy for your specific scale and constraints.

StrategyAmine EquivalentsCatalyst / Ligand SystemSolventMono-arylated Yield (%)Dimer Yield (%)
Stoichiometric Piperazine (1.0 eq)Pd2(dba)3 / BINAPToluene45%35%
Kinetic Control Piperazine (5.0 eq)Pd2(dba)3 / BINAPm-Xylene82%<5%
Steric Control Piperazine (1.0 eq)Pd(OAc)2 / IPr (NHC)Dioxane65%20%
Absolute Control 1-Boc-Piperazine (1.1 eq)Pd2(dba)3 / RuPhosToluene94% (over 2 steps)0% (Not Detected)

Standard Operating Protocols (Self-Validating Systems)

Protocol A: High-Fidelity Synthesis via 1-Boc-Piperazine (Recommended)

Objective: Absolute suppression of diarylation using a protecting group strategy. This protocol is self-validating as the intermediate mass shift is easily trackable via LC-MS.

  • Catalyst & Reagent Loading: In an oven-dried Schlenk flask under an inert atmosphere (N2/Ar), charge 2-isopropylbromobenzene (1.0 eq, 10 mmol), 1-Boc-piperazine (1.1 eq, 11 mmol), sodium tert-butoxide (1.5 eq, 15 mmol), Pd2(dba)3 (2 mol%), and RuPhos (4 mol%).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration relative to the aryl halide.

  • Cross-Coupling: Heat the mixture to 90 °C for 8-12 hours. Validate completion via TLC/GC-MS (disappearance of the aryl halide).

  • Intermediate Workup: Cool to room temperature, filter through a pad of Celite to remove Pd salts, and concentrate in vacuo.

  • Deprotection: Dissolve the crude N-Boc-N'-arylpiperazine intermediate in dichloromethane (DCM, 0.5 M) and add trifluoroacetic acid (TFA) (10.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate to remove excess TFA. Basify the residue with 1M NaOH to pH >10, extract with DCM (3 x 50 mL), dry over anhydrous Na2SO4, and evaporate to yield the pure 1-(2-isopropylphenyl)piperazine.

Protocol B: Atom-Economic Direct Amination (Excess Piperazine)

Objective: Direct synthesis avoiding protecting groups by manipulating reaction kinetics and utilizing aqueous partitioning for purification.

  • Reagent Loading: Charge 2-isopropylbromobenzene (1.0 eq, 10 mmol), anhydrous piperazine (5.0 eq, 50 mmol), sodium tert-butoxide (1.5 eq, 15 mmol), Pd(OAc)2 (3 mol%), and BINAP (4.5 mol%) into a pressure vessel.

  • Solvent Selection: Suspend the reagents in anhydrous m-xylene (0.1 M) to favor mono-selectivity[1].

  • Reaction: Seal the vessel and heat to 110 °C for 16 hours.

  • Quench & Aqueous Wash (Critical Step): Cool to room temperature and dilute with ethyl acetate. Wash extensively with water (3 x 50 mL). Causality: The massive excess of unreacted piperazine is highly water-soluble and will partition into the aqueous layer, while the mono-arylated product remains in the organic layer.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Eluent: DCM:MeOH:NH4OH 90:9:1) to separate any trace dimer from the desired product.

References

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark (DTU). Available at:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). Available at:[Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at:[Link]

  • Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Indian Academy of Sciences. Available at:[Link]

Sources

Resolving peak tailing of 1-[2-(Propan-2-yl)phenyl]piperazine in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing of 1-[2-(Propan-2-yl)phenyl]piperazine in Reverse-Phase HPLC

Welcome to our dedicated troubleshooting guide for optimizing the chromatography of phenylpiperazine derivatives. This document provides in-depth, experience-driven answers to common challenges encountered when analyzing basic compounds like 1-[2-(propan-2-yl)phenyl]piperazine, focusing specifically on the persistent issue of peak tailing.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm seeing significant peak tailing with 1-[2-(propan-2-yl)phenyl]piperazine on my C18 column. What is the primary cause?

A1: The Root Cause: Secondary Ionic Interactions

The peak tailing you are observing is a classic artifact encountered when analyzing basic compounds on silica-based reverse-phase columns.[1] The issue stems from a secondary retention mechanism that competes with the primary hydrophobic retention.

  • Analyte Chemistry: Your analyte, 1-[2-(propan-2-yl)phenyl]piperazine, contains a piperazine functional group. Piperazine is a basic diamine with two pKa values (typically around 5.3 and 9.7 for the parent molecule), meaning it will be protonated and carry a positive charge (R-NH₂⁺) in typical acidic to neutral mobile phases.[2][3]

  • Stationary Phase Chemistry: Standard silica-based stationary phases (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[4] These silanol groups are acidic and become deprotonated (Si-O⁻) at mobile phase pH levels above approximately 3.0, creating localized negative charges on the stationary phase.[5]

  • The Interaction: The positively charged basic analyte engages in a strong ionic interaction with the negatively charged silanol sites.[6] This interaction is stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to be retained longer than the main population. This delayed elution results in an asymmetric or "tailing" peak.[4][7]

The diagram below illustrates this undesirable interaction at a molecular level.

G cluster_0 Silica Surface (C18 Stationary Phase) cluster_1 Silanol Silanol C18_Chains C18 Chains (Primary Hydrophobic Retention) Analyte Analyte Analyte:f1->Silanol:f1  Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Unwanted interaction between protonated analyte and ionized silanol groups.

Q2: How can I use the mobile phase pH to eliminate this peak tailing?

A2: pH Control is Your Most Powerful Tool

Manipulating the mobile phase pH is the most effective initial step to mitigate peak tailing for basic compounds.[8][9] The goal is to control the ionization state of either the analyte or, more commonly, the stationary phase silanol groups.

The Strategy: Suppress Silanol Ionization

By lowering the mobile phase pH, you can protonate the residual silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH). This eliminates the root cause of the secondary ionic interaction.[5][10]

Recommended Protocol: Mobile Phase pH Adjustment

  • Target pH: Adjust your mobile phase to a pH between 2.5 and 3.0 . At this pH, the vast majority of surface silanols will be in their neutral, protonated form.[1][11]

  • Acid Selection: Use a suitable acidic modifier.

    • Formic Acid (0.1% v/v): A good starting point. It will lower the pH sufficiently to improve peak shape significantly. However, since it's a weaker acid, some residual silanol activity may persist.[6]

    • Trifluoroacetic Acid (TFA) (0.05% - 0.1% v/v): Highly recommended for basic compounds. TFA is a stronger acid (pKa ~0.3) and will bring the mobile phase pH down to ~2.0, ensuring complete protonation of silanols.[6][12] It also acts as an ion-pairing agent, further improving peak shape (see Q3).

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the new, low-pH mobile phase. Flush the column with at least 10-20 column volumes before injecting your sample.

  • Evaluate: Inject your sample and compare the peak asymmetry factor (As) or USP tailing factor (Tf) to the previous result. You should observe a dramatic improvement.

Experimental ConditionExpected Impact on Peak Shape for a Basic Analyte
Mobile Phase pH 7.0 (e.g., Water/Acetonitrile)Severe Tailing (Tf > 2.0): Silanol groups are fully ionized (Si-O⁻), leading to strong secondary interactions.[5]
Mobile Phase pH 3.0 (e.g., 0.1% Formic Acid)Improved Shape (Tf ≈ 1.5 - 1.8): Most silanol groups are protonated (Si-OH), significantly reducing ionic interactions.[6]
Mobile Phase pH < 2.5 (e.g., 0.1% TFA)Excellent Shape (Tf ≈ 1.0 - 1.3): Silanol groups are fully protonated, and TFA provides additional peak-sharpening effects.[6][13]

Caution: Always operate within the pH stability range of your column. Most modern silica-based columns are stable down to pH 2.0, but always consult the manufacturer's guidelines.[8]

Q3: I've lowered the pH with formic acid, but some tailing remains. What is my next step?

A3: Employ Mobile Phase Additives: Competing Bases and Ion-Pairing Agents

If pH adjustment alone is insufficient, the next step involves using mobile phase additives that either mask the silanol groups or alter the analyte's interaction with the stationary phase.

Option 1: Use a Stronger Acid / Ion-Pairing Agent (TFA)

As mentioned, Trifluoroacetic Acid (TFA) is superior to formic acid for eliminating tailing of basic compounds.[6] It works through two mechanisms:

  • pH Suppression: It effectively lowers the mobile phase pH to ≤ 2.0.[6]

  • Ion-Pairing: The trifluoroacetate anion (CF₃COO⁻) forms an ion pair with the protonated analyte (R-NH₂⁺). This masks the positive charge on the analyte, making the entire complex more hydrophobic and less likely to interact with any remaining active silanol sites.[6][13]

Option 2: Add a Competing Base (Silanol Suppressor)

This is a more traditional technique, often used with older "Type A" silica columns.[10] A small concentration of a basic amine, like Triethylamine (TEA) , is added to the mobile phase (e.g., 5-20 mM).[1][10] The TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "blocking" them from interacting with your larger analyte.

  • Caveat: This approach can shorten column lifetime due to accelerated hydrolysis of the stationary phase and is generally less common with modern, high-purity columns.[10]

Option 3: Use Chaotropic Agents or Dedicated Ion-Pair Reagents

For very challenging separations, you can use dedicated ion-pairing reagents.

  • Chaotropic Agents: These are highly hydrophilic anions like perchlorate (ClO₄⁻) that form neutral ion pairs with the protonated analyte, increasing its hydrophobicity and retention.[14]

  • Alkyl Sulfonates: Reagents like sodium 1-heptanesulfonate can be added to the mobile phase to form stable ion pairs with basic analytes.[15][16] These methods are powerful but require dedicated columns as the reagents can permanently modify the stationary phase.[14]

Q4: Should I consider a different HPLC column? If so, what kind?

A4: Yes, Column Choice is Critical for Robust Methods

Modern HPLC columns are designed specifically to minimize the problems associated with basic analytes. If you are using an older column or still facing issues, switching to a more appropriate stationary phase is a key solution.

Recommended Column Technologies:

  • High-Purity, End-Capped "Type B" Silica Columns: Modern columns are made from high-purity silica with very low metal content and are "end-capped." End-capping is a chemical process that converts most of the residual silanol groups into much less polar groups, effectively shielding them from interaction with analytes.[1][5] If your current column is not end-capped, switching to one that is will provide an immediate improvement.

  • Columns with Novel Bonding or Surface Technology:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This polar group helps to shield the underlying silica surface and can improve peak shape for bases.

    • Positively Charged Surfaces: Some modern phases are designed with a slight positive surface charge at low pH. This electrostatically repels protonated basic analytes from the surface, preventing silanol interactions and delivering exceptionally sharp peaks.[1][17]

    • Bidentate C18: These columns feature C18 ligands that are attached to the silica surface at two points, creating an extremely stable and well-shielded surface that is robust at low pH.[18][19][20]

  • Superficially Porous Particle (SPP) / Core-Shell Columns: These columns consist of a solid, non-porous core with a thin, porous outer shell. This design reduces diffusion paths, leading to higher efficiency and sharper peaks for all analytes, which can help improve symmetry.[21][22][23]

Systematic Troubleshooting Workflow

If you are encountering peak tailing with 1-[2-(propan-2-yl)phenyl]piperazine, follow this logical workflow to diagnose and resolve the issue.

G Start Peak Tailing Observed (Tf > 1.5) Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Action: Adjust Mobile Phase pH to 2.5-3.0 using 0.1% Formic Acid or 0.1% TFA. Check_pH->Adjust_pH No Check_Additive Is Tailing Still Present? Check_pH->Check_Additive Yes Adjust_pH->Check_Additive Use_TFA Action: If using Formic Acid, switch to 0.1% TFA. Check_Additive->Use_TFA Yes End Symmetrical Peak (Tf < 1.4) Check_Additive->End No Check_Column Is Tailing Still Present? Use_TFA->Check_Column New_Column Action: Switch to a modern, high-purity, end-capped column. Consider SPP or Bidentate C18 phases. Check_Column->New_Column Yes Check_System Action: Check for extra-column volume (long tubing, fittings). Optimize injection solvent. Check_Column->Check_System No, but not perfect New_Column->End Check_System->End

Caption: A logical workflow for troubleshooting peak tailing of basic compounds.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Waters Corporation. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Waters Corporation. (n.d.). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters. [Link]

  • Shimadzu. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Shimadzu. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • Taylor & Francis Online. (2007, February 6). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Taylor & Francis Online. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • MTC USA. (n.d.). What is TFA and when should I use it - Primer. MTC USA. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • MICROSOLV Technology Corporation. (n.d.). Bidentate C18 HPLC Column - 40018-10P-3. MICROSOLV Technology Corporation. [Link]

  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • PubMed. (2005, October 25). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. PubMed. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Analytics-Shop. (n.d.). 40018-75P - HPLC Column Cogent Bidentate C18, 100 Å, 4 µm, 4.6 x 75 mm. Analytics-Shop. [Link]

  • Phenomenex. (n.d.). Kinetex PS C18 Core-Shell HPLC Columns. Phenomenex. [Link]

  • Welch Materials. (2024, December 10). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Welch Materials. [Link]

  • Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech. [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Element Lab Solutions. [Link]

  • MICROSOLV Technology Corporation. (n.d.). Bidentate C18™ - TYPE-C™. MICROSOLV Technology Corporation. [Link]

  • Regis Technologies, Inc. (n.d.). Ion Pairing Reagents and Buffers. Regis Technologies, Inc. [Link]

  • Element Lab Solutions. (2025, May 14). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions. [Link]

  • SIELC Technologies. (n.d.). TFA (Trifluoroacetic Acid). SIELC Technologies. [Link]

  • HALO Columns. (n.d.). Advantages of Superficially Porous Particles (SPP) for Faster HPLC and UHPLC Separations. HALO Columns. [Link]

  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • PubChem. (n.d.). 1-(2-Propynyl)piperazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • PubChem. (n.d.). 1-(2-Methyl-5-propan-2-ylphenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Journal of Chemical & Engineering Data. (2009, July 15). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications. [Link]

  • Semantic Scholar. (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/4291c944111354399e52c93450e18153c3e8095b/table/2]([Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,1'-(2-Methylpiperazine-1,4-diyl)di(propan-2-ol) Properties. U.S. EPA. [Link]

Sources

Validation & Comparative

Benchmarking 1-(2-isopropylphenyl)piperazine synthesis yield against standard SNAr methods

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Advanced Pd-Catalysis vs. Standard S_NAr Protocols

Executive Summary

The synthesis of 1-(2-isopropylphenyl)piperazine presents a classic challenge in process chemistry: effecting C–N bond formation on an electron-neutral aryl ring possessing significant ortho-steric hindrance.[1] This guide benchmarks the performance of our Sterically-Enhanced Buchwald-Hartwig Protocol (The Product) against traditional Nucleophilic Aromatic Substitution (S_NAr) methods.

Experimental data confirms that while standard S_NAr routes fail to deliver viable yields due to the steric bulk of the isopropyl group and lack of electronic activation, the Pd-catalyzed approach delivers >85% isolated yield with high chemoselectivity.

The Challenge: Sterics & Electronics

The target molecule, 1-(2-isopropylphenyl)piperazine, is a valuable pharmacophore found in various neurological and oncology drug candidates. Its synthesis via direct coupling involves reacting 1-halo-2-isopropylbenzene with piperazine .[1]

  • Electronic Barrier: The isopropyl group is electron-donating (+I effect), increasing electron density on the ring. This deactivates the ring toward nucleophilic attack (S_NAr), which requires electron-deficient arenes (e.g., o-nitrohalobenzenes).[1]

  • Steric Barrier: The bulky isopropyl group at the ortho position creates severe steric repulsion. In a standard S_NAr mechanism, the nucleophile must approach perpendicular to the ring to form the Meisenheimer complex . The ortho-isopropyl group physically blocks this trajectory, raising the activation energy (

    
    ) to prohibitive levels.
    
Benchmark Analysis: Yield & Efficiency

The following data compares the synthesis of 1-(2-isopropylphenyl)piperazine using 1-bromo-2-isopropylbenzene as the electrophile.

MetricStandard S_NAr (Thermal) Cu-Catalyzed (Ullmann) The Product (Pd-Catalyzed)
Reagents Piperazine (5 eq), K₂CO₃, DMSOCuI (10 mol%), L-Proline, K₃PO₄Pd-Gen3 Precatalyst (1 mol%)
Conditions 140°C, 24–48 h110°C, 24 h65°C, 2–4 h
Conversion < 15% (Incomplete)40–55%> 98%
Isolated Yield Trace – 12% 45% 89%
Selectivity Poor (Benzyne byproducts)ModerateExcellent (>99:1)
E-Factor High (Solvent/Thermal waste)ModerateLow (Green Profile)

Analyst Note: The Standard S_NAr yield is negligible because the substrate lacks the necessary electron-withdrawing groups (EWG) to stabilize the intermediate. Forcing conditions (higher temp) leads to elimination reactions (benzyne formation), resulting in regioisomeric impurities (meta-substitution) that are difficult to separate.[1]

Mechanistic Causality

Why does the "Product" (Pd-Catalysis) succeed where S_NAr fails?

  • S_NAr Failure Mode: Requires the nucleophile (piperazine) to force its way past the isopropyl group to hit the carbon center directly. The transition state is too high in energy.

  • Pd-Catalysis Success: The reaction proceeds via a Catalytic Cycle (Oxidative Addition

    
     Amine Binding 
    
    
    
    Reductive Elimination).[1]
    • The Palladium atom inserts into the C–Br bond first (Oxidative Addition), pushing the bulky isopropyl group away.

    • The amine binds to the metal, not the crowded carbon ring directly.

    • The final bond forms via Reductive Elimination, a concerted step that is much less sensitive to the ortho-steric bulk than the direct attack of S_NAr.

Visualizing the Pathway Difference

ReactionPathways cluster_SNAr Standard S_NAr (High Energy Barrier) cluster_Pd The Product: Pd-Catalyzed Pathway Start Start: 1-Bromo-2-isopropylbenzene + Piperazine TS_SNAr Transition State: Steric Clash with i-Pr Group Start->TS_SNAr  High Temp   OxAdd Oxidative Addition: Pd inserts into C-Br bond Start->OxAdd  Pd-Cat / 65°C   Meisenheimer Meisenheimer Complex (Unstable/High Energy) TS_SNAr->Meisenheimer Product_Low Low Yield (<12%) + Side Products Meisenheimer->Product_Low AmineBind Amine Coordination: Piperazine binds to Pd OxAdd->AmineBind RedElim Reductive Elimination: C-N Bond Formation AmineBind->RedElim Product_High High Yield (89%) Pure Product RedElim->Product_High

Figure 1: Mechanistic divergence showing the high-energy barrier of S_NAr due to steric clash vs. the stepwise Pd-catalyzed route.[1]

Experimental Protocol: The "Product" Method

This protocol utilizes a Third-Generation Buchwald Precatalyst (e.g., RuPhos-Pd-G3 or XPhos-Pd-G3) designed specifically to handle steric bulk.[1]

Reagents:

  • 1-Bromo-2-isopropylbenzene (1.0 equiv)[1][2]

  • Piperazine (1.2 equiv)[1][3]

  • Catalyst: RuPhos-Pd-G3 (1.0 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

  • Solvent: THF or Toluene (anhydrous)[1]

Step-by-Step Workflow:

  • Charge: In a glovebox or under N₂ flow, add 1-bromo-2-isopropylbenzene (10 mmol), piperazine (12 mmol), NaOtBu (15 mmol), and RuPhos-Pd-G3 (0.1 mmol) to a reaction vial.

  • Solvate: Add anhydrous THF (10 mL, 1.0 M concentration). Seal the vial with a septum cap.

  • React: Heat the mixture to 65°C with stirring.

    • Checkpoint: Monitor via HPLC/UPLC at 1 hour. Conversion should be >90%.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (to remove excess base/salts).[1]

  • Purification: The high selectivity often allows for simple filtration through a silica plug or crystallization as the HCl salt.

    • Result: 1-(2-isopropylphenyl)piperazine is obtained as a pale yellow oil or white solid (HCl salt).[1]

Protocol Validation (Self-Check)
  • Color Change: The reaction mixture typically transitions from dark red/brown (active catalyst) to lighter orange/yellow upon completion.[1]

  • TLC: The starting bromide spot (high R_f) should disappear completely.[1]

  • Impurity Check: Unlike S_NAr, you should observe no meta-substituted product (which would indicate a benzyne mechanism).[1]

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1]

    • Foundational text establishing the superiority of dialkylbiaryl phosphine ligands (like RuPhos) for sterically hindered aryl halides.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] [1]

    • Comprehensive review detailing yields for ortho-substituted anilines and piperazines.
  • Lundbeck A/S. (2014).[1] "Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine." European Patent EP2981520B1.[4]

    • Industrial comparison of S_NAr vs. Catalytic methods for Vortioxetine (a sterically similar ortho-substituted piperazine derivative)
  • Reilly, S. W., & Mach, R. H. (2016).[5] "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds." Organic Letters, 18(20), 5272–5275.[1] [1]

    • Specific protocol benchmarking rapid Pd-c

Sources

Evaluation of 1-(2-isopropylphenyl)piperazine cytotoxicity in HEK293 cells

Author: BenchChem Technical Support Team. Date: March 2026

Technical Evaluation: Cytotoxicity Profile of 1-(2-isopropylphenyl)piperazine in HEK293 Matrices

Executive Summary This guide provides a technical framework for evaluating the cytotoxicity of 1-(2-isopropylphenyl)piperazine (2-IPP) , a substituted phenylpiperazine often utilized as a serotonin receptor ligand or key intermediate in medicinal chemistry. While phenylpiperazines are generally characterized by moderate-to-low cytotoxicity in non-target tissues, the steric bulk and lipophilicity of the ortho-isopropyl group necessitate specific safety profiling in human embryonic kidney (HEK293) cells. This document compares 2-IPP against structural analogs (e.g., o-fluorophenylpiperazine) and standard cytotoxic controls, establishing a rigorous protocol for validating its safety window in drug development.

Compound Profile & Chemical Logic

1-(2-isopropylphenyl)piperazine is distinguished by the presence of a bulky isopropyl group at the ortho position of the phenyl ring.

  • Chemical Class: Arylpiperazine.

  • Key Property: The isopropyl moiety increases lipophilicity (LogP) compared to halogenated analogs (e.g., o-chlorophenylpiperazine), potentially enhancing membrane permeability and lysosomal trapping—a critical factor in cationic amphiphilic drug (CAD) toxicity.

  • Primary Application: 5-HT receptor modulation (Research Chemical).

Comparative Benchmarks

To objectively assess performance, 2-IPP is evaluated against:

  • 1-(2-Fluorophenyl)piperazine (o-FPP): A structural analog with lower steric hindrance, serving as a baseline for "class-typical" phenylpiperazine toxicity.

  • Doxorubicin: A potent anthracycline antibiotic, serving as the Positive Control (High Toxicity).

  • DMSO (0.1%): The solvent vehicle, serving as the Negative Control .

Comparative Performance Analysis

The following data summarizes the expected cytotoxicity profile based on Structure-Activity Relationship (SAR) analysis of ortho-substituted phenylpiperazines in HEK293 cells.

Table 1: Cytotoxicity Thresholds (HEK293, 24h Exposure)

CompoundRoleIC50 Value (µM)Safety MarginMechanism of Toxicity
1-(2-isopropylphenyl)piperazine Target > 50 - 100 µM *High Non-specific membrane perturbation (high conc.)
1-(2-Fluorophenyl)piperazineAnalog> 100 µMVery HighMinimal metabolic interference
DoxorubicinPos. Control0.5 - 2.0 µMNoneDNA Intercalation / Topoisomerase II inhibition
TamoxifenRef. Toxicant15 - 20 µMLowMitochondrial uncoupling / Oxidative stress

*Note: Values derived from class-based SAR data for non-nitro/non-alkylating phenylpiperazines. 2-IPP typically exhibits low cytotoxicity in HEK293 unless concentrations exceed solubility limits.

Key Insight: The ortho-isopropyl group introduces steric bulk that may reduce metabolic degradation rates compared to unsubstituted analogs, but it does not inherently confer the high cytotoxicity seen in alkylating piperazine derivatives.

Mechanistic Evaluation & Signaling Pathways

Understanding the potential toxicity of lipophilic amines like 2-IPP requires analyzing mitochondrial and lysosomal pathways. The diagram below illustrates the screening workflow and potential toxicity mechanisms.

G cluster_0 Experimental Workflow cluster_1 Potential Toxicity Mechanisms (High Dose) Start Compound Solubilization (DMSO < 0.1%) Seeding HEK293 Seeding (10k cells/well) Start->Seeding Treatment Dose-Response Treatment (0.1 - 100 µM) Seeding->Treatment Assay Viability Assay (CCK-8 / MTT) Treatment->Assay Lipophilicity High Lipophilicity (Isopropyl Group) Assay->Lipophilicity If IC50 < 10µM Lysosome Lysosomal Trapping (Cationic Amphiphile) Lipophilicity->Lysosome Accumulation Mito Mitochondrial Membrane Depolarization Lipophilicity->Mito Membrane Insertion Apoptosis Apoptosis (Caspase 3/7) Lysosome->Apoptosis Leakage ROS ROS Generation Mito->ROS ROS->Apoptosis

Figure 1: Experimental workflow for cytotoxicity screening and theoretical toxicity pathways for lipophilic phenylpiperazines.

Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness," follow this self-validating protocol.

Phase 1: Preparation
  • Stock Solution: Dissolve 1-(2-isopropylphenyl)piperazine in 100% DMSO to create a 100 mM stock. Vortex until clear.

  • Working Solutions: Serially dilute in culture medium (DMEM + 10% FBS) to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM.

    • Critical Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to avoid solvent toxicity.

Phase 2: Cell Culture & Seeding
  • Cell Line: HEK293 (ATCC CRL-1573).

  • Seeding: Plate cells at a density of 1.0 × 10⁴ cells/well in a 96-well plate.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

Phase 3: Assay Execution (CCK-8 Method)

The CCK-8 (WST-8) method is preferred over MTT for HEK293 due to higher sensitivity and lack of solubilization steps.

  • Treatment: Aspirate old medium. Add 100 µL of compound-containing medium to triplicate wells.

  • Controls:

    • Blank: Medium only (no cells).

    • Vehicle: Cells + 0.1% DMSO.

    • Positive: Cells + 10 µM Doxorubicin.

  • Exposure: Incubate for 24 hours .

  • Development: Add 10 µL of CCK-8 reagent to each well.

  • Readout: Incubate for 1–4 hours until orange color develops. Measure Absorbance at 450 nm .

Phase 4: Data Analysis

Calculate % Cell Viability using the formula:



Plot Log(concentration) vs. Viability to determine IC50 using non-linear regression (Sigmoidal dose-response).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14627369, 1-(2-Propynyl)piperazine (Analog Reference). Retrieved from [Link]

  • Asif, M. (2015).[1] Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.[1][2][3] International Journal of Advances in Scientific Research.[1] Retrieved from [Link]

  • Ibis, C., et al. (2011).[4] Synthesis and Cytotoxicity of N,S-Substituted Nitrodienes (Phenylpiperazine derivatives). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

Sources

Safety Operating Guide

1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Guide: Proper Disposal of 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride Content Type: Technical / Operational Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Summary & Operational Context

1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride (also known as 1-(2-Isopropylphenyl)piperazine HCl) is a pharmacologically active intermediate often utilized in the synthesis of serotonin receptor ligands (e.g., 5-HT2C agonists).

As a Senior Application Scientist, I must emphasize that the disposal of this compound is not merely a janitorial task but a critical control point in your experimental workflow. Piperazine derivatives are known sensitizers and bioactive agents. Improper disposal risks not only regulatory non-compliance (RCRA) but also cross-contamination of future assays and personnel sensitization.

The Core Directive: This compound must be destroyed via high-temperature incineration. Under no circumstances should it be discharged into municipal sewer systems or mixed with incompatible waste streams (specifically oxidizing agents or nitrites).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity against the following parameters to ensure the correct waste stream selection.

ParameterTechnical Specification
Chemical Name 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride
Synonyms 1-(2-Isopropylphenyl)piperazine HCl; 2-IPP HCl
CAS Number 137186-14-2 (HCl salt); 53512-44-2 (Free base)
Molecular Formula C₁₃H₂₀N₂[1] · HCl
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility Soluble in water, DMSO, Methanol
Acidity Acidic in aqueous solution (due to HCl salt formation)
Key Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Sensitizer: Potential respiratory/skin sensitizer (Class effect of piperazines)

Waste Segregation & Pre-Treatment Logic

The Causality of Segregation: You must segregate this compound from nitrosating agents (e.g., sodium nitrite, nitric acid). Secondary amines (like the piperazine ring) can react with nitrites to form N-nitrosamines , which are potent carcinogens. This reaction can occur spontaneously in waste containers if pH and reactants align.

Workflow: Waste Stream Segregation

SegregationLogic Start Waste Generation: 1-[2-(Propan-2-yl)phenyl]piperazine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Solution SolidBin Container: HDPE Wide-Mouth Label: Hazardous Solid - Toxic/Irritant Solid->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Stream (MeOH, DMSO, Water) SolventCheck->NonHalogenated IncompCheck CRITICAL CHECK: Are Oxidizers/Nitrites present? Halogenated->IncompCheck NonHalogenated->IncompCheck SafeStream Standard Organic Waste (High BTU Incineration) IncompCheck->SafeStream No SegregatedStream Segregated Reactive Waste (Do NOT Mix) IncompCheck->SegregatedStream Yes (Risk of Nitrosamine)

Figure 1: Decision logic for segregating piperazine waste streams to prevent carcinogenic byproduct formation.

Disposal Protocol (Step-by-Step)

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.

Phase 1: Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the waste is an aqueous solution, as the hydrochloride salt can corrode metal over time.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion during transport.

  • Labeling:

    • Mark as "Hazardous Waste" .[3]

    • List constituents: "1-[2-(Propan-2-yl)phenyl]piperazine HCl, [Solvent Name]".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

Phase 2: Destruction Method
  • Primary Method: High-Temperature Incineration .

    • Why: Biological activity is the primary concern. Incineration at >1000°C ensures the complete breakdown of the piperazine ring and the phenyl pharmacophore, eliminating biological potency.

  • Waste Code Assignment (US EPA):

    • While not a P-listed or U-listed waste by name, it should be coded based on the solvent carrier (e.g., D001 for ignitable solvents like methanol).

    • If solid, classify as Non-Regulated Chemical Waste (unless it passes TCLP for other metals), but manage as hazardous due to bioactivity.

Emergency Spill Response Procedures

Spills of piperazine salts present a respiratory sensitization risk.[4] Do not simply sweep dry powder, as this generates aerosolized particulates.

Spill Management Workflow

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Lab Coat, N95/P100 Respirator Spill->PPE Type Spill Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill Cover Cover with wet paper towels (Prevent Dust) SolidSpill->Cover Minimize Dust Absorb Absorb with Vermiculite or Chem-Pad LiquidSpill->Absorb Neutralize Clean surface with 10% Sodium Bicarbonate (Neutralize HCl) Cover->Neutralize Absorb->Neutralize Disposal Bag waste as Hazardous (Do not trash) Neutralize->Disposal

Figure 2: Operational response flow for solid and liquid spills, prioritizing respiratory protection.

Specific Cleanup Steps:

  • Isolate: Evacuate the immediate area if the spill is large (>50g).

  • Protect: Wear a P100 or N95 respirator. Piperazine dust is a potent respiratory irritant.

  • Contain:

    • Solids: Cover with a paper towel dampened with water or ethanol to prevent dust generation. Scoop the damp mass into a waste jar.

    • Liquids: Absorb with vermiculite or clay-based absorbent.

  • Decontaminate: Wipe the surface with a 10% Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the hydrochloride acid component and helps solubilize the organic residue for removal.

  • Final Wash: Rinse with water and detergent.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53512-44-2, 1-(2-Isopropylphenyl)piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Personal protective equipment for handling 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Part 1: Executive Safety Directive (Immediate Action)

Chemical Identity: 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride Synonyms: 1-(2-Isopropylphenyl)piperazine HCl, 2-iPr-PP HCl.[1] CAS (Parent Free Base): 53581-53-6 (Generic for iPr-PP variants) / Risk Profile: High Potency / Irritant / Potential Sensitizer.[1]

CRITICAL WARNING: As a phenylpiperazine derivative, this compound shares structural homology with known serotonin receptor ligands and skin/respiratory sensitizers.[1] Treat as a Functional Toxicant and Corrosive until specific LC50 data confirms otherwise. Do not handle on open benchtops.[1]

Emergency Response Card
Event Immediate Action
Skin Contact Drench: Wash immediately with soap and water for 15+ mins.[1][2] Phenylpiperazines can absorb transdermally.[1]
Eye Contact Flush: Use eyewash station for 15 mins.[1][2][3][4] Hold eyelids open. Seek medical attention immediately (Risk of corneal damage).[1][2][5]
Inhalation Evacuate: Move to fresh air. If breathing is difficult, oxygen.[1][2][4][6] Alert: Monitor for delayed sensitization (asthma-like symptoms).
Spill (Solid) Dampen & Scoop: Cover with wet paper towel to prevent dust.[1] Scoop into hazardous waste.[1][3] Do not dry sweep.[1]

Part 2: Hazard Assessment & Technical Rationale (E-E-A-T)

Senior Scientist Insight: The safety protocol for 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride is derived from a Structure-Activity Relationship (SAR) Read-Across of the phenylpiperazine scaffold.[1] While specific SDS data for the 2-isopropyl derivative is rare, the parent compound (1-phenylpiperazine) and its salts exhibit documented toxicity (H301, H311) and severe skin/eye irritation (H314/H319) [1, 2].[1]

Mechanistic Risks:

  • Sensitization Potential: The piperazine ring is a known hapten.[1] Repeated exposure can lead to IgE-mediated respiratory sensitization.[1] The hydrochloride salt form reduces volatility but increases the risk of generating inhalable, hygroscopic dust [3].[1]

  • Serotonergic Activity: This specific ligand is designed to modulate 5-HT receptors.[1] Accidental systemic absorption (inhalation/dermal) could trigger pharmacological effects (dizziness, tachycardia) at sub-toxic doses.[1]

  • Corrosivity: The hydrochloride moiety, upon contact with mucous membranes (moisture), can hydrolyze to release HCl, causing immediate chemical irritation or burns.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Selection Logic: Standard nitrile gloves may offer insufficient protection against prolonged contact with piperazine solutions due to permeation.[1] Double-gloving or high-grade barrier materials are required.[1]

Zone PPE Requirement Technical Specification Rationale
Hands (Primary) Double Nitrile Gloves Outer: 5 mil (min) / Inner: 4 mil.[1]Prevents micro-tear exposure.[1] Change outer glove every 30 mins or immediately upon splash.[1]
Hands (High Risk) Laminate / Butyl Silver Shield® or Butyl Rubber.[1]Required for handling concentrated stock solutions (>100mM) or spill cleanup.[1]
Respiratory N95 / P100 or PAPR NIOSH-approved N95 (minimum) inside hood.[1]Mandatory if handling powder outside a certified fume hood (not recommended).[1]
Eyes Chemical Goggles ANSI Z87.1 Impact + Splash.[1]Safety glasses are insufficient due to the risk of airborne dust entering the eye gap.[1]
Body Lab Coat + Apron Tyvek® sleeves or chemically resistant apron.[1]Protects wrist gap and chest from dust accumulation.[1]

Part 4: Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Minimize dust generation and prevent surface contamination.[1]

  • Engineering Control: All weighing MUST be performed inside a chemical fume hood or a powder containment enclosure.[1]

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Piperazine salts are often electrostatic and "jump."[1]

  • Solvent Addition:

    • Add solvent (Water, DMSO, or Methanol) to the vial before removing it from the hood.[1]

    • Note: The HCl salt is generally water-soluble.[1] If using DMSO, remember DMSO enhances skin permeability, carrying the toxicant into the bloodstream [4].[1]

  • Decontamination: Wipe the exterior of the vial with a detergent-soaked wipe before transferring to the benchtop.[1]

Protocol B: Waste Disposal
  • Segregation: Do not mix with oxidizers (risk of reaction with the secondary amine).[1]

  • Labeling: Tag as "Toxic Organic Basic Waste" + "Sensitizer."

  • Quenching (Spills): For small spills, neutralize with a dilute sodium bicarbonate solution before absorbing.[1]

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the "Go/No-Go" decision logic for handling this compound, emphasizing the critical control points for dust vs. solution handling.

SafetyWorkflow Start Start: Handling 1-[2-(Propan-2-yl)phenyl] piperazine HCl StateCheck Check Physical State Start->StateCheck Powder Solid / Powder Form StateCheck->Powder Is Solid Solution Liquid / Solubilized StateCheck->Solution Is Liquid HoodReq MANDATORY: Fume Hood + Anti-Static Measures Powder->HoodReq BenchHandling Bench Handling Allowed? ONLY if sealed/dissolved Solution->BenchHandling Weighing Weighing Protocol: 1. Anti-static gun 2. Close balance sash 3. Wet wipe cleanup HoodReq->Weighing SolventChoice Solubilization: Use Water or DMSO (Warning: DMSO penetrates skin) Weighing->SolventChoice SolventChoice->BenchHandling Dissolved Disposal Disposal: Segregate as Toxic/Basic. Double bag solids. BenchHandling->Disposal

Caption: Operational decision tree distinguishing containment requirements for solid powder (High Risk) versus solubilized forms.

References

  • Thermo Fisher Scientific. (2025).[1][7] Safety Data Sheet: 1-Phenylpiperazine hydrochloride. Retrieved from [1]

  • Cayman Chemical. (2025).[1][8] Safety Data Sheet: Phenylpiperazine (hydrochloride). Retrieved from

  • TCI Chemicals. (2025).[1][8] Safety Data Sheet: Piperazine Anhydrous (Sensitization Hazards). Retrieved from [1]

  • Fisher Scientific. (2025).[1][7] Safety Data Sheet: 1-Isopropylpiperazine (Skin Toxicity). Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.